1,4-Diazabicyclo[3.2.2]nonane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,4-diazabicyclo[3.2.2]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-4-9-5-2-7(1)8-3-6-9/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKNACDCUAFDHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327968 | |
| Record name | 1,4-diazabicyclo[3.2.2]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
283-38-5 | |
| Record name | 1,4-diazabicyclo[3.2.2]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Diazabicyclo[3.2.2]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 1,4-Diazabicyclo[3.2.2]nonane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 1,4-Diazabicyclo[3.2.2]nonane, a key building block in medicinal chemistry. This document consolidates available physicochemical data, details relevant experimental methodologies, and illustrates its application in the synthesis of therapeutic agents.
Core Physicochemical Properties
This compound is a bicyclic diamine that serves as a crucial scaffold in the development of various therapeutic agents, most notably as a key component of ligands targeting the α7 nicotinic acetylcholine receptor (nAChR).[1][2] Its unique structural and electronic properties, particularly its basicity, influence its reactivity and pharmacokinetic profile in drug candidates.
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical properties of this compound. It is important to note that while a predicted pKa value is available, experimentally determined values from peer-reviewed literature are not readily accessible. The aqueous solubility data is based on a single reported value.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂ | [3] |
| Molecular Weight | 126.20 g/mol | [3][4] |
| CAS Number | 283-38-5 | [3][4] |
| Predicted pKa | 11.00 ± 0.20 | [5] |
| Aqueous Solubility (25 °C) | 317 g/L | [5] |
| Boiling Point | 77-79 °C | [6] |
| Melting Point | 58 °C | [7] |
Experimental Protocols
Precise determination of the physicochemical properties of a compound is fundamental in drug discovery and development. Below are detailed methodologies for the experimental determination of pKa and aqueous solubility, which are critical for understanding the behavior of this compound in biological systems.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a standard and accurate method for determining the acid dissociation constant (pKa) of a substance.[8][9][10]
Principle: The pKa is the pH at which a compound is 50% ionized. For a basic compound like this compound, this is determined by titrating a solution of the compound with a strong acid and monitoring the change in pH. The pKa can be determined from the inflection point of the resulting titration curve.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of this compound of known concentration (e.g., 1 mM) in deionized water.
-
Prepare a standardized solution of a strong acid, typically 0.1 M Hydrochloric Acid (HCl).
-
Prepare a standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH), for back-titration if necessary.
-
A solution of a background electrolyte (e.g., 0.15 M KCl) is used to maintain constant ionic strength.[8]
-
-
Titration Procedure:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Place a known volume (e.g., 20 mL) of the this compound solution into a thermostatted vessel maintained at a constant temperature (e.g., 25 °C).
-
If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) with the 0.1 M HCl solution.[8]
-
Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.
-
After each addition, allow the pH to stabilize before recording the value and the total volume of titrant added.
-
Continue the titration until the pH reaches a plateau in the basic region (e.g., pH 12-12.5).[8]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest part of the curve.
-
Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant to more accurately determine the equivalence point.
-
Determination of Aqueous Solubility by Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[11][12][13]
Principle: An excess amount of the solid compound is agitated in a specific solvent (in this case, water) for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.
Methodology:
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials containing a known volume of purified water (or a relevant aqueous buffer). The excess solid ensures that a saturated solution is formed.
-
-
Equilibration:
-
Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. For thermodynamic solubility, this is typically 24 to 72 hours.[11]
-
-
Phase Separation:
-
After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved by:
-
Centrifugation: Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Filtration: Filter the suspension through a low-binding filter (e.g., a 0.22 µm syringe filter) to remove any solid particles.
-
-
-
Quantification:
-
Carefully collect an aliquot of the clear supernatant or filtrate.
-
Determine the concentration of this compound in the aliquot using a suitable analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Gas Chromatography (GC) if the compound is sufficiently volatile.
-
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
Application in Drug Development: Synthesis of α7 nAChR Agonists
This compound is a cornerstone in the synthesis of potent and selective α7 nAChR agonists, which are being investigated for the treatment of cognitive deficits in neurological and psychiatric disorders.[1][2] A common synthetic route involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[14][15]
Caption: Synthetic pathway for α7 nAChR agonists via Buchwald-Hartwig amination.
References
- 1. Design, synthesis and biological evaluation of 1,4-Diazobicylco[3.2.2]nonane derivatives as α7-Nicotinic acetylcholine receptor PET/CT imaging agents and agonists for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,4-Diazabicyclo(3.2.2)nonane | C7H14N2 | CID 398407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound [myskinrecipes.com]
- 7. This compound | 283-38-5 | FD07111 [biosynth.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. grokipedia.com [grokipedia.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Chemical Structure and Bonding of 1,4-Diazabicyclo[3.2.2]nonane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, bonding characteristics, and synthesis of 1,4-diazabicyclo[3.2.2]nonane. It also explores its significance as a key structural motif in the development of therapeutic agents, particularly those targeting the α7 nicotinic acetylcholine receptor.
Core Chemical Structure
This compound is a saturated bicyclic amine with the chemical formula C₇H₁₄N₂.[1] Its structure consists of a nine-membered ring system containing two nitrogen atoms at positions 1 and 4. This arrangement is formed by three bridges connecting the two bridgehead nitrogen atoms: two two-carbon bridges (ethylene) and one three-carbon bridge (propylene). This bicyclic system imparts significant conformational rigidity to the molecule.
The systematic IUPAC name for this compound is this compound.[2] It is a foundational structure for a variety of functionalized molecules used in medicinal chemistry.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄N₂ | [1] |
| Molar Mass | 126.20 g/mol | [1] |
| CAS Number | 283-38-5 | [1] |
| IUPAC Name | This compound | [2] |
| SMILES | C1CN2CCC1NCC2 | [3] |
| InChIKey | XJKNACDCUAFDHD-UHFFFAOYSA-N | [3] |
Molecular Geometry and Bonding
The bicyclic nature of this compound fixes the piperazine ring, which forms part of the structure, into a strained conformation. Both nitrogen atoms are tertiary amines, possessing lone pairs of electrons that are available for hydrogen bonding or coordination.
The bonding within the hydrocarbon bridges consists of standard sp³-hybridized carbon-carbon and carbon-hydrogen single bonds. The C-N bonds are also single bonds, and the geometry around the nitrogen atoms is trigonal pyramidal, as expected for tertiary amines.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound and its derivatives.
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment | Reference |
| ¹H | DMSO | 3.96 | br. t | 1H, bridgehead C-H | [5] |
| ¹H | DMSO | 3.54 | m | 4H, -NCH₂- | [5] |
| ¹H | DMSO | 3.43 | m | 4H, -NCH₂- | [5] |
| ¹H | DMSO | 3.31 | m | 2H, -NCH₂- | [5] |
| ¹H | DMSO | 2.19 | m | 2H, central CH₂ of C3 bridge | [5] |
| ¹³C | DMSO | 50.1 | - | -NCH₂- | [5] |
| ¹³C | DMSO | 46.9 | - | -NCH₂- | [5] |
| ¹³C | DMSO | 44.8 | - | -NCH₂- | [5] |
| ¹³C | DMSO | 37.3 | - | Bridgehead C | [5] |
| ¹³C | DMSO | 19.8 | - | Central CH₂ of C3 bridge | [5] |
Note: Assignments are based on data from a tosylate salt of the parent compound and may show slight variations from the free base.
Experimental Protocols
The synthesis of this compound can be achieved through various routes. A common method involves the reduction of a bicyclic lactam, which is itself formed via a Beckmann rearrangement of a suitable precursor like quinuclidin-3-one.[6]
A multi-step synthesis culminating in the deprotection of a protected precursor is a well-documented method. The final debenzylation step is detailed below based on a patented procedure.[5]
Objective: To prepare this compound from its N-benzyl protected precursor.
Materials:
-
N-benzyl-1,4-diazabicyclo[3.2.2]nonane
-
Methanol
-
Palladium hydroxide catalyst (20% on carbon)
-
Hydrogen gas supply (Parr apparatus or similar)
-
Celite™ (for filtration)
-
Isopropanol (for characterization purposes)
-
Toluene sulfonic acid (for salt formation for characterization)
Procedure:
-
A solution of N-benzyl-1,4-diazabicyclo[3.2.2]nonane (e.g., 0.5 g, 2.3 mmol) is prepared in methanol.
-
To this solution, palladium hydroxide catalyst (e.g., 0.1 g) is added.
-
The mixture is placed in a Parr hydrogenation apparatus under 50 psi of hydrogen pressure.
-
The reaction is heated to 65°C and hydrogenated for 18 hours. A catalyst recharge may be necessary during this period to ensure the reaction goes to completion.
-
After the reaction is complete, the mixture is cooled and filtered through a pad of Celite™ to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product as an oil. This material is often of sufficient purity for subsequent reactions.
-
For Characterization: The resulting oil can be dissolved in isopropanol and treated with a solution of toluene sulfonic acid in isopropanol to precipitate the tosylate salt, which can be collected by filtration and analyzed.[5]
Visualization of Synthesis Workflow and Biological Role
The following diagram illustrates a typical workflow for the synthesis and structural confirmation of this compound.
Caption: General workflow for synthesis and characterization.
The this compound scaffold is a privileged structure in the design of agonists for the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel involved in cognitive processes.[7][8] Derivatives act as agonists, binding to the receptor and inducing a conformational change that opens the ion channel.
Caption: Agonist binding to α7 nAChR and subsequent signaling.
Applications in Drug Development
The rigid structure of this compound makes it an excellent scaffold for positioning functional groups in a well-defined spatial orientation. This property is crucial for achieving high-affinity and selective binding to biological targets. Its primary application has been in the development of selective α7 nAChR agonists.[9]
-
Cognitive Disorders: Compounds like SSR180711 and others incorporating this bicyclic amine have been investigated for treating cognitive deficits associated with schizophrenia and Alzheimer's disease.[4][8]
-
Silent Agonism: The scaffold is also featured in "silent agonists," which bind to the orthosteric site of the α7 nAChR and induce receptor desensitization. This mechanism is being explored for its potential anti-inflammatory effects.[10][11]
The protonatable nitrogen atom within the structure allows for the formation of a cationic center, which is often a key pharmacophoric feature for interaction with the ligand-binding domain of nicotinic receptors.[10] The structure-activity relationship (SAR) studies of various derivatives have demonstrated that modifications to the aromatic portions attached to the bicyclic core can fine-tune potency and selectivity.[9]
References
- 1. scbt.com [scbt.com]
- 2. 1,4-Diazabicyclo(3.2.2)nonane | C7H14N2 | CID 398407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C7H14N2) [pubchemlite.lcsb.uni.lu]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. EP0366301A2 - Preparation of 1,4-diazabicyclo [3.2.2]nonane - Google Patents [patents.google.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease [openmedicinalchemistryjournal.com]
- 9. Synthesis and SAR studies of this compound phenyl carbamates--subtype selective, high affinity alpha7 nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. air.unimi.it [air.unimi.it]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 1,4-Diazabicyclo[3.2.2]nonane and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to 1,4-diazabicyclo[3.2.2]nonane and its derivatives. This bicyclic diamine core is a key pharmacophore in a variety of biologically active compounds, notably as ligands for nicotinic acetylcholine receptors (nAChRs). This document details established synthetic protocols, presents quantitative data for comparative analysis, and illustrates the key signaling pathways modulated by these compounds.
Synthesis of the this compound Core
The synthesis of the parent this compound is a multi-step process, with a common route involving the formation and subsequent cyclization of a 1,4-diazepine intermediate. The following sections detail a widely cited synthetic approach.
Synthesis of Intermediates
A key strategy for constructing the this compound framework involves the initial reaction of ethylenediamine with diethyl glutaconate to form diethyl 3-(2-aminoethylamino)pentanedioate. This intermediate is then cyclized to a 1,4-diazepan-5-one derivative. Subsequent modifications and a second cyclization event lead to the desired bicyclic structure.
Cyclization to the Bicyclic Core
The final ring closure to form the this compound core is typically achieved through an intramolecular cyclization. This can be facilitated by the use of a suitable base.
Synthesis of this compound Derivatives
The majority of biologically active derivatives are synthesized by functionalizing the secondary amine of the this compound core. The most common modifications involve N-acylation and N-arylation.
N-Acyl Derivatives
N-acylation is a straightforward method to introduce a wide range of functional groups. This is typically achieved by reacting this compound with an appropriate acyl chloride or carboxylic acid anhydride in the presence of a base.
N-Aryl Derivatives
N-arylation introduces aromatic moieties to the bicyclic core, which can significantly influence the pharmacological properties of the resulting compound. A common method for this transformation is the Buchwald-Hartwig amination, which utilizes a palladium catalyst.
Quantitative Data Summary
The following tables summarize quantitative data from various reported syntheses to allow for easy comparison of different synthetic strategies.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Ethylenediamine, Diethyl glutaconate | Room temperature, neat | Diethyl 3-(2-aminoethylamino)pentanedioate | 100 | [1] |
| 2 | Diethyl 3-(2-aminoethylamino)pentanedioate | 1. Tri-n-butyltin trifluoromethanesulfonate, THF, reflux; 2. Benzoyl chloride, triethylamine, DMAP | Ethyl 1-benzoyl-4-(2-ethoxycarbonylethyl)-1,4-diazepan-5-one | 78 | [1] |
| 3 | Ethyl 1-benzoyl-4-(2-ethoxycarbonylethyl)-1,4-diazepan-5-one | 1. LiAlH4, THF; 2. Benzoyl chloride | 1-Benzoyl-4-(3-hydroxypropyl)-1,4-diazepane | Not Reported | [1] |
| 4 | 1-Benzoyl-4-(3-hydroxypropyl)-1,4-diazepane | 1. Mesyl chloride, triethylamine; 2. NaH, THF | 1-Benzoyl-1,4-diazabicyclo[3.2.2]nonane | Not Reported | [1] |
| 5 | 1-Benzoyl-1,4-diazabicyclo[3.2.2]nonane | H2, Pd(OH)2/C, Methanol | This compound | Not Reported | [1] |
Experimental Protocols
General Procedure for the Synthesis of this compound
Step 1: Synthesis of Diethyl 3-(2-aminoethylamino)pentanedioate To ethylenediamine (0.107 mol) at room temperature under a nitrogen atmosphere, diethyl glutaconate (0.0107 mol) is added dropwise over 5 minutes. The mixture is stirred at room temperature for 15 minutes and then evaporated in vacuo to yield the product.[1]
Step 2: Synthesis of Ethyl 1-benzoyl-4-(2-ethoxycarbonylethyl)-1,4-diazepan-5-one The crude product from Step 1 (0.034 mol) is dissolved in anhydrous THF (185 ml) and cooled to 0°C. A solution of tri-n-butyltin trifluoromethanesulfonate (0.034 mol) in anhydrous THF (50 ml) is added. The reaction mixture is heated under reflux for 18 hours. After cooling to 0°C, triethylamine (0.068 mol), N,N-dimethylaminopyridine (0.0068 mol), and benzoyl chloride (0.068 mol) are added. The slurry is stirred for 2.5 hours while warming to room temperature. The reaction mixture is then worked up to isolate the product.[1]
Subsequent Steps: The subsequent reduction, mesylation, and cyclization steps are carried out using standard procedures as described in the referenced patent literature.[1] The final deprotection via hydrogenation yields the target this compound.[1]
General Procedure for N-Acylation of this compound
To a solution of this compound dihydrochloride in dry dimethylformamide, cesium carbonate is added, followed by the desired carbonyl chloride. The reaction mixture is stirred at room temperature until completion. The product is then isolated and purified by standard methods.[2]
General Procedure for N-Arylation of this compound
A mixture of the aryl halide, this compound, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., rac-BINAP), and a base (e.g., Cs2CO3) in an inert solvent (e.g., toluene) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, filtered, and the product is isolated and purified by chromatography.
Signaling Pathways and Biological Activity
Derivatives of this compound are potent and selective ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. Activation of these receptors is linked to various downstream signaling cascades that play crucial roles in neuronal survival and inflammation.
α7 nAChR-Mediated Calcium Signaling
The binding of a this compound derivative to the α7 nAChR, a ligand-gated ion channel, leads to a conformational change that opens the channel. This allows for the influx of cations, most notably Ca2+. The resulting increase in intracellular calcium concentration acts as a second messenger, triggering a cascade of downstream events.
Caption: α7 nAChR-mediated calcium influx.
PI3K/Akt Signaling Pathway
The influx of calcium initiated by α7 nAChR activation can lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival and proliferation and is implicated in the neuroprotective effects of α7 nAChR agonists.
Caption: PI3K/Akt signaling cascade.
JAK2/STAT3 Signaling Pathway
Another important pathway activated by α7 nAChR is the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This pathway is involved in mediating the anti-inflammatory effects of α7 nAChR activation.
Caption: JAK2/STAT3 signaling cascade.
Conclusion
The this compound scaffold is a valuable platform for the development of novel therapeutics, particularly those targeting nicotinic acetylcholine receptors. The synthetic routes outlined in this guide provide a solid foundation for the preparation of the core structure and its derivatives. The elucidation of the downstream signaling pathways associated with the biological targets of these compounds offers valuable insights for rational drug design and development. Further research into optimizing synthetic yields and exploring novel derivatization strategies will continue to enhance the therapeutic potential of this important class of molecules.
References
Spectroscopic Profile of 1,4-Diazabicyclo[3.2.2]nonane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Diazabicyclo[3.2.2]nonane, a key bicyclic amine scaffold of significant interest in medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in synthetic applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: NMR Spectroscopic Data for a this compound Derivative
| Nucleus | Chemical Shift (δ) ppm | Description |
| ¹³C | 138.7, 129.0, 128.4, 127.1 | Aromatic carbons from substituent |
| 62.9, 61.9 | Carbons adjacent to nitrogen and substituent | |
| 52.9, 51.8, 47.1, 46.9 | Bicyclic ring carbons adjacent to nitrogen | |
| 35.4, 33.8 | Bicyclic ring carbons | |
| ¹H | 7.26 (5H, m) | Aromatic protons from substituent |
| 3.78 (5H, m) | Protons on carbon adjacent to substituent | |
| 3.28 (1H, m) | Bridgehead proton | |
| 2.88 (6H, br m) | Protons on carbons adjacent to nitrogen | |
| 2.66 (1H, m) | Bicyclic ring proton | |
| 1.84 (3H, br m) | Bicyclic ring protons | |
| 1.47 (1H, m) | Bicyclic ring proton |
Note: The data presented is for a carbobenzyloxy-substituted derivative of this compound and should be used as a reference for the expected chemical shift regions of the core scaffold.
Experimental Protocol: NMR Spectroscopy
A general protocol for obtaining NMR spectra of bicyclic amines like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the analyte and the desired chemical shift referencing.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion and resolution. Standard acquisition parameters for ¹H and ¹³C NMR are typically employed.
-
Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For unambiguous signal assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., tetramethylsilane - TMS).
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-N bond vibrations.
Table 2: Characteristic IR Absorption Bands for a this compound Derivative
| Frequency (cm⁻¹) | Vibrational Mode | Intensity |
| 3300 | N-H Stretch (secondary amine if present) | Medium-Weak |
| 2920 | C-H Stretch (aliphatic) | Strong |
| 1735 | C=O Stretch (from carbobenzyloxy group) | Strong |
| 1450 | C-H Bend (scissoring) | Medium |
| 1360 | C-H Bend (wagging/twisting) | Medium |
| 1240, 1050 | C-N Stretch | Medium-Strong |
Note: The data includes a carbonyl stretch from a substituent. For the parent compound, the spectrum would be simpler in the 1600-1800 cm⁻¹ region.
Experimental Protocol: IR Spectroscopy
The following protocol is suitable for acquiring the IR spectrum of a solid sample like this compound:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the finely ground powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the sample in a volatile organic solvent.
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.
-
-
Data Acquisition: Place the prepared sample (pellet or thin film) in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer (or the pure salt plate) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure. The molecular formula of this compound is C₇H₁₄N₂[1], with a monoisotopic mass of 126.1157 Da.
Table 3: Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Ion | Description |
| 127.1230 | [M+H]⁺ | Protonated molecular ion |
| 126.1157 | [M]⁺ | Molecular ion |
Note: The table shows the expected exact masses for the molecular ion and the protonated molecular ion. The actual mass spectrum will show peaks corresponding to these values and additional peaks from fragmentation.
Experimental Protocol: Mass Spectrometry
A general procedure for the mass spectrometric analysis of this compound is as follows:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) is a common and suitable soft ionization technique for this type of molecule, which will primarily generate the protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, which would produce the molecular ion [M]⁺ and a more extensive fragmentation pattern.
-
Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion and its fragments.
-
Data Analysis: The resulting mass spectrum is a plot of relative intensity versus the mass-to-charge ratio (m/z). The peak with the highest m/z value often corresponds to the molecular ion or protonated molecular ion. The fragmentation pattern can be analyzed to deduce structural information.
Inter-technique Logical Workflow
The characterization of this compound relies on the synergistic use of these spectroscopic techniques. The logical workflow for a comprehensive analysis is depicted below.
Caption: Workflow for the spectroscopic characterization of this compound.
This diagram illustrates the logical flow from the synthesis and purification of the compound to its analysis by various spectroscopic techniques. The data from each method is then integrated to confirm the final structure. This systematic approach ensures a thorough and accurate characterization of this compound, providing a solid foundation for its application in research and development.
References
An In-depth Technical Guide to 1,4-Diazabicyclo[3.2.2]nonane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Diazabicyclo[3.2.2]nonane is a bicyclic diamine that has garnered significant interest in medicinal chemistry and materials science. Its rigid structure and basic properties make it a valuable scaffold for the development of novel therapeutic agents, particularly as a ligand for nicotinic acetylcholine receptors. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its role in modulating cellular signaling pathways.
Core Physical and Chemical Properties
This compound is a white to pale yellow waxy solid at room temperature. It is hygroscopic and air-sensitive, necessitating storage under an inert atmosphere. The compound is soluble in water and many organic solvents.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄N₂ | [1][2] |
| Molecular Weight | 126.20 g/mol | [1][2] |
| Melting Point | 58 °C | [3] |
| Boiling Point | 180 °C at 760 mmHg | [1][4] |
| pKa | 11.00 ± 0.20 (Predicted) | [5][6] |
| Appearance | Colorless to pale yellow waxy solid | [7] |
| Solubility | Soluble in water (317 g/L at 25 °C) |
Table 2: Chemical Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 283-38-5 | [2][4] |
| PubChem CID | 398407 | [8][9] |
| InChI | InChI=1S/C7H14N2/c1-4-9-5-2-7(1)8-3-6-9/h7-8H,1-6H2 | [9] |
| InChIKey | XJKNACDCUAFDHD-UHFFFAOYSA-N | [9] |
| SMILES | C1CN2CCC1NCC2 | [9] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves a Beckmann rearrangement of quinuclidin-3-one oxime, followed by reduction of the resulting lactam.[10][11]
Step 1: Oximation of Quinuclidin-3-one Hydrochloride
-
Dissolve quinuclidin-3-one hydrochloride in water.
-
Add hydroxylamine hydrochloride and sodium acetate.
-
Heat the mixture to 70°C for 1 hour.
-
Cool the reaction mixture and extract the oxime product.
Step 2: Beckmann Rearrangement
-
Add the quinuclidin-3-one oxime portionwise to preheated polyphosphoric acid at 130°C.
-
Stir the mixture at 130°C overnight.
-
Cool the reaction mixture and neutralize with a strong base (e.g., 10 M NaOH) to a pH of 12-13.
-
Extract the resulting lactam, 1,4-diazabicyclo[3.2.2]nonan-3-one, with a suitable solvent mixture (e.g., DCM/isopropanol).
-
Purify the lactam by silica gel column chromatography.
Step 3: Reduction of the Lactam
-
Suspend the purified 1,4-diazabicyclo[3.2.2]nonan-3-one in a dry, inert solvent such as tetrahydrofuran (THF) under an inert atmosphere.
-
Add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF, dropwise at 0°C.
-
Allow the reaction to warm to room temperature and then reflux overnight.
-
Cool the reaction mixture and quench cautiously with water and aqueous NaOH.
-
Filter the resulting solid and concentrate the filtrate to obtain the crude product.
-
Due to its volatility, it is often converted to its dihydrochloride salt for easier handling by treatment with hydrochloric acid in dioxane.
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Expected signals will appear in the aliphatic region, and their splitting patterns will be indicative of the bicyclic structure. For the dihydrochloride salt in DMSO-d₆, characteristic proton signals have been reported.[12]
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The number of signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule.
2.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared.[13]
-
Analysis: Acquire the IR spectrum. Characteristic peaks for N-H and C-N stretching vibrations are expected.
2.2.3. Mass Spectrometry (MS)
-
Technique: Electron Ionization (EI) mass spectrometry is commonly used.
-
Analysis: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern will be characteristic of the bicyclic amine structure, with potential losses of alkyl and amino fragments.[3][14]
Role in Signaling Pathways: α7 Nicotinic Acetylcholine Receptor Modulation
This compound and its derivatives are potent ligands for the α7 nicotinic acetylcholine receptor (α7-nAChR).[7][15] The α7-nAChR is a ligand-gated ion channel that plays a crucial role in various physiological processes, including neurotransmission and inflammation.
Activation of the α7-nAChR by agonists, including derivatives of this compound, leads to an influx of cations, primarily Ca²⁺. This influx triggers a cascade of downstream signaling events. One of the key pathways activated is the JAK2-STAT3 pathway, which is involved in anti-inflammatory and anti-apoptotic responses.[16] Additionally, α7-nAChR activation can inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation. The cholinergic anti-inflammatory pathway, which involves the vagus nerve and the α7-nAChR on immune cells like macrophages, is a critical mechanism for regulating systemic inflammation.[1][5]
Applications in Drug Development and Research
The unique structural and chemical properties of this compound make it a valuable building block in drug discovery. Its derivatives have been extensively investigated as:
-
α7-nAChR Agonists and Partial Agonists: For the treatment of cognitive deficits in neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[16]
-
Radioligands for PET Imaging: Radiolabeled derivatives of this compound are used as probes to visualize and quantify α7-nAChRs in the brain, aiding in the diagnosis and understanding of various CNS disorders.[7]
-
Anti-inflammatory Agents: By modulating the cholinergic anti-inflammatory pathway, these compounds have potential therapeutic applications in inflammatory diseases.[1][5]
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It should be handled with appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection. It is also hygroscopic and air-sensitive, so it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a versatile and important molecule in modern chemical and pharmaceutical research. Its well-defined structure provides a rigid scaffold for the design of potent and selective ligands for biological targets, most notably the α7 nicotinic acetylcholine receptor. The information provided in this guide serves as a comprehensive resource for researchers and scientists working with this compound, facilitating its synthesis, characterization, and application in the development of novel therapeutics and research tools.
References
- 1. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α7 nicotinic acetylcholine receptor signaling inhibits inflammasome activation by preventing mitochondrial DNA release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatives of dibenzothiophene for PET imaging of α7-Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0366301A2 - Preparation of 1,4-diazabicyclo [3.2.2]nonane - Google Patents [patents.google.com]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. air.unimi.it [air.unimi.it]
- 10. eng.uc.edu [eng.uc.edu]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. air.unimi.it [air.unimi.it]
- 14. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 1,4-Diazabicyclo[3.2.2]nonane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-Diazabicyclo[3.2.2]nonane, a versatile bicyclic diamine with significant applications in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, synthesis protocols, and its crucial role as a scaffold in drug discovery, particularly as a modulator of nicotinic acetylcholine receptors.
Chemical Identity and Nomenclature
This compound is a saturated heterocyclic organic compound. Its rigid, bridged bicyclic structure is a key feature influencing its chemical reactivity and utility as a building block in the synthesis of complex molecules.
-
CAS Number : 283-38-5[1]
-
IUPAC Name : this compound[2]
-
Molecular Formula : C₇H₁₄N₂[1]
-
Synonyms : 1,4-diazabicyclo(3.2.2)nonane, 1,4-Diazobicylco[3.2.2]nonane[2]
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 126.20 g/mol | [1][2] |
| Appearance | Waxy Solid | [3] |
| Boiling Point | 180.0 ± 8.0 °C at 760 mmHg | [4] |
| Melting Point | 58 °C | [5] |
| Density | 1.0 ± 0.1 g/cm³ | [4] |
| Flash Point | 62.2 ± 10.7 °C | |
| Solubility | Soluble in water | |
| pKa (predicted) | 10.5 ± 0.2 |
Safety Information: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment should be used when handling this compound.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process. The following protocol is a representative example based on patented synthetic routes.
Experimental Protocol: Synthesis of this compound
This synthesis involves the formation of a piperazine derivative followed by a Dieckmann cyclization and subsequent reduction.
Step 1: Synthesis of a Protected Piperazine Intermediate
A detailed, multi-step synthesis is outlined in patent literature, starting from commercially available reagents to construct the core bicyclic structure.[6] One common approach involves the reaction of a protected piperazine with a suitable bifunctional reagent to form the seven-membered ring.
Step 2: Ring Closure via Dieckmann Cyclization
The diester intermediate is subjected to a Dieckmann cyclization using a strong base, such as sodium hexamethyldisilazide (NaHMDS), to form the bicyclic β-ketoester.[7]
Step 3: Decarboxylation and Reduction
The resulting β-ketoester is then hydrolyzed and decarboxylated. The final step involves the reduction of the amide/lactam functionalities, often using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF, to yield this compound.[8]
Purification: The final product is typically purified by distillation or crystallization. For characterization, techniques such as NMR and mass spectrometry are employed.[6]
Applications in Drug Development and Catalysis
The rigid structure of this compound makes it an attractive scaffold in drug design. Its primary application is in the development of ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.
Role as an α7 Nicotinic Acetylcholine Receptor Agonist
Derivatives of this compound have been extensively investigated as potent and selective agonists of the α7 nAChR.[9] This receptor is a ligand-gated ion channel that plays a significant role in cognitive processes and inflammation.[9][10]
Signaling Pathway of α7 nAChR
The activation of the α7 nAChR by agonists, including derivatives of this compound, triggers a signaling cascade known as the cholinergic anti-inflammatory pathway. This pathway is crucial for regulating the immune response.
Application in Catalysis: Buchwald-Hartwig Amination
This compound and its derivatives are also employed as ligands in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of carbon-nitrogen bonds, which are prevalent in pharmaceuticals and other organic materials.[11]
Experimental Workflow: Buchwald-Hartwig Amination
The following diagram illustrates a typical workflow for a Buchwald-Hartwig amination reaction where a diamine ligand like this compound could be utilized.
Conclusion
This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its unique structural features and reactivity have led to its successful application in the synthesis of novel therapeutic agents, particularly those targeting the α7 nicotinic acetylcholine receptor. The synthetic protocols and applications detailed in this guide underscore its importance for researchers and professionals in the field of drug development and beyond.
References
- 1. scbt.com [scbt.com]
- 2. 1,4-Diazabicyclo(3.2.2)nonane | C7H14N2 | CID 398407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. EP0366301A2 - Preparation of 1,4-diazabicyclo [3.2.2]nonane - Google Patents [patents.google.com]
- 6. connectsci.au [connectsci.au]
- 7. air.unimi.it [air.unimi.it]
- 8. Alpha7 nicotinic acetylcholine receptor: A link between inflammation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Derivatives of dibenzothiophene for PET imaging of α7-Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Thermal Stability and Reactivity of 1,4-Diazabicyclo[3.2.2]nonane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Diazabicyclo[3.2.2]nonane is a bicyclic diamine with a unique bridged structure that imparts distinct chemical properties, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its thermal stability and reactivity profile, supported by key physical data and detailed experimental protocols for its analysis. Understanding these characteristics is crucial for its safe handling, storage, and effective application in research and development.
Introduction
This compound, a saturated heterocyclic compound, is of significant interest due to its rigid, bicyclic structure. This framework provides a defined spatial orientation of its two tertiary amine functionalities, influencing its basicity, nucleophilicity, and coordination properties. Its structural analogue, 1,4-diazabicyclo[2.2.2]octane (DABCO), is a well-known catalyst and reagent, and by extension, this compound is explored for similar and novel applications. This document serves as a technical resource, consolidating available data on its thermal behavior and chemical reactivity.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are fundamental for its handling and for the design of experimental procedures.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄N₂ | --INVALID-LINK-- |
| Molecular Weight | 126.20 g/mol | --INVALID-LINK-- |
| Melting Point | 58 °C | --INVALID-LINK-- |
| Boiling Point | 180 °C (at 760 mmHg) | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Colorless to yellow solid | --INVALID-LINK-- |
| Solubility | Soluble in water (317 g/L at 25 °C) | --INVALID-LINK-- |
| pKa | 11.00 ± 0.20 (Predicted) | --INVALID-LINK-- |
Thermal Stability
This compound is reported to be stable under recommended storage conditions. However, at elevated temperatures, it will undergo thermal decomposition.
Thermal Decomposition
Upon heating, this compound is expected to decompose, releasing hazardous gases and vapors. The primary decomposition products are likely to include:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Nitrogen oxides (NOx)
Hypothetical Thermal Analysis Data
Based on its physical properties and the behavior of similar bicyclic amines, a hypothetical summary of expected thermal analysis data is presented below. This serves as a guideline for researchers performing thermal characterization.
| Analysis | Parameter | Expected Observation |
| DSC | Melting Endotherm | Onset around 58 °C |
| TGA | Onset of Decomposition | Above 180 °C |
| TGA | Major Weight Loss | Corresponds to the volatilization and subsequent decomposition of the compound. |
Reactivity
As a bicyclic diamine, the reactivity of this compound is characterized by the nucleophilicity and basicity of its tertiary amine groups. It is known to be incompatible with strong oxidizing agents and strong acids. The compound is also noted to be sensitive to air and moisture.
Reactivity with Acids
Due to the presence of two basic nitrogen atoms, this compound will react exothermically with strong acids to form the corresponding ammonium salts. This is a typical acid-base neutralization reaction.
Reactivity with Oxidizing Agents
Contact with strong oxidizing agents can lead to vigorous and potentially hazardous reactions. The nitrogen atoms are susceptible to oxidation, which can lead to the formation of N-oxides or potentially ring-opening and decomposition products, depending on the strength of the oxidizing agent and reaction conditions.
Other Reactivities
The lone pairs on the nitrogen atoms make this compound a good nucleophile and a ligand for metal coordination. It can participate in various organic reactions, such as nucleophilic substitution and as a catalyst in certain transformations. It is also reported to be hygroscopic and air-sensitive, necessitating storage under an inert atmosphere.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments to assess the thermal stability and reactivity of this compound.
Thermal Analysis
Objective: To determine the melting point and observe any other phase transitions.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum or hermetically sealed sample pans and lids
-
Analytical balance (±0.01 mg)
Procedure:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).
-
Accurately weigh 3-5 mg of this compound into a sample pan.
-
Hermetically seal the pan to prevent volatilization before melting.
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at 25 °C.
-
Heat the sample from 25 °C to 200 °C at a constant heating rate of 10 °C/min.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to determine the onset and peak temperature of the melting endotherm.
Objective: To determine the decomposition temperature and profile.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Alumina or platinum sample pans
-
Analytical balance (±0.01 mg)
Procedure:
-
Calibrate the TGA instrument for mass and temperature.
-
Accurately weigh 5-10 mg of this compound into a tared TGA sample pan.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min.
-
Record the sample mass as a function of temperature.
-
Analyze the TGA curve to identify the onset temperature of decomposition and the percentage of mass loss at different stages.
Reactivity Studies
Objective: To observe the qualitative reactivity with a strong acid and formation of the corresponding salt.
Materials:
-
This compound
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
pH indicator paper or pH meter
-
Stir plate and magnetic stir bar
-
Beaker and graduated cylinder
Procedure:
-
Dissolve 126 mg (1 mmol) of this compound in 10 mL of deionized water in a beaker with a magnetic stir bar.
-
Measure the initial pH of the solution. It is expected to be basic.
-
Slowly add 1 M HCl dropwise to the stirring solution.
-
Monitor the temperature of the solution for any significant exotherm.
-
Continue adding the acid and periodically check the pH until the solution becomes acidic.
-
Observe any changes in the solution, such as precipitation of the salt.
-
The formation of the dihydrochloride salt can be confirmed by evaporation of the solvent and characterization of the resulting solid (e.g., by melting point or spectroscopy).
Objective: To assess the susceptibility to oxidation under mild conditions.
Materials:
-
This compound
-
30% Hydrogen peroxide (H₂O₂)
-
Methanol or another suitable solvent
-
Round-bottom flask
-
Stir plate and magnetic stir bar
-
Ice bath
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve 126 mg (1 mmol) of this compound in 10 mL of methanol in a round-bottom flask with a magnetic stir bar.
-
Cool the flask in an ice bath.
-
Slowly add an equimolar amount of 30% H₂O₂ (approximately 0.11 mL, 1 mmol) dropwise to the cooled, stirring solution.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Spot the reaction mixture against the starting material on a silica gel TLC plate and elute with an appropriate solvent system (e.g., dichloromethane/methanol).
-
Visualize the spots (e.g., using iodine vapor or a suitable stain) to observe the consumption of the starting material and the formation of new, more polar products (indicative of oxidation, such as N-oxide formation).
Visualizations
Caption: Workflow for Thermal Stability Assessment.
Caption: Reactivity Profile Overview.
Conclusion
This compound is a thermally stable solid with a defined melting point and a boiling point that suggests it can be handled under standard laboratory conditions without decomposition. Its reactivity is primarily dictated by the basic and nucleophilic nature of its tertiary amine groups, leading to characteristic reactions with acids and susceptibility to oxidation. The provided experimental protocols offer a framework for the systematic evaluation of its thermal and chemical properties, which is essential for its safe and effective use in the development of new pharmaceuticals and advanced materials. Further research to generate and publish detailed thermal analysis data (TGA/DSC) would be a valuable contribution to the scientific community.
A Technical Guide to the Solubility of 1,4-Diazabicyclo[3.2.2]nonane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,4-Diazabicyclo[3.2.2]nonane, a bicyclic diamine of significant interest in medicinal chemistry and materials science. Due to the limited availability of precise quantitative solubility data in public literature, this document summarizes the known data, provides context through the analysis of a structurally similar compound, and details robust experimental protocols for determining solubility in your own laboratory settings.
Overview of this compound
This compound is a saturated heterocyclic organic compound with the chemical formula C₇H₁₄N₂. Its rigid, bicyclic structure and the presence of two tertiary amine groups define its chemical properties, including its basicity and potential as a ligand or catalyst. Understanding its solubility is critical for its application in drug design, synthesis, and formulation.
Quantitative Solubility Data
Precise, experimentally determined solubility data for this compound across a range of solvents is not extensively documented. However, one key data point has been identified.
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Reference |
| Water | 25 | 317 | 2.51 | [1] |
Molar solubility calculated based on a molar mass of 126.20 g/mol .
The high solubility in water is attributed to the ability of the two nitrogen atoms to form hydrogen bonds with water molecules.
Comparative Solubility Data: 1,4-Diazabicyclo[2.2.2]octane (DABCO)
To provide a broader perspective on the expected solubility of bicyclic diamines, the following table presents data for the structurally similar but smaller compound, 1,4-Diazabicyclo[2.2.2]octane (DABCO). While not a direct substitute, this data can offer valuable insights into potential solvent choices.
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Reference |
| Water | 25 | 45 | [2] |
| Ethanol | 25 | 77 | [2] |
| Benzene | 25 | 51 | [2] |
| Acetone | 25 | 13 | [2] |
| Methyl Ethyl Ketone | 25 | 26.1 | [2] |
Qualitative Solubility and Solvent Selection
Based on its chemical structure and observations from synthetic procedures, this compound is expected to be soluble in a range of polar organic solvents. Solvents in which it has been used for synthesis, suggesting at least moderate solubility, include:
-
Methanol
-
Isopropanol
-
Tetrahydrofuran (THF)
-
Dichloromethane
-
Toluene
-
Dimethylformamide (DMF)
As a basic compound, its aqueous solubility is pH-dependent. In acidic solutions, the nitrogen atoms will be protonated, forming the corresponding ammonium salts. This protonation significantly increases the polarity of the molecule, which is a common strategy to enhance aqueous solubility.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data in specific solvent systems, the following experimental protocols are recommended.
Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3][4]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed flask or vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A rotary shaker or magnetic stirrer can be used.[1]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the solid by filtration (using a filter that does not absorb the solute) or centrifugation.
-
Quantification: Analyze the concentration of this compound in the clear, saturated solution using a suitable analytical method.
-
Calculation: The solubility is then reported as the measured concentration of the saturated solution (e.g., in g/L or mol/L).
Analytical Techniques for Quantification
The concentration of this compound in the saturated solution can be determined by several methods:
-
Gas Chromatography (GC): A robust method for volatile and semi-volatile compounds. A calibration curve is prepared using standard solutions of known concentrations. The saturated solution is then injected into the GC, and its concentration is determined by comparing the peak area to the calibration curve.
-
UV/Vis Spectroscopy: This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range. Since saturated amines do not have strong chromophores, derivatization might be necessary. Alternatively, a dual-wavelength method can sometimes be employed to correct for background interference, particularly for determining nitrogen-containing compounds.[5][6]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique that can be used with various detectors (e.g., UV, MS). A suitable column and mobile phase must be chosen to achieve good separation and quantification.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask method of solubility determination.
Factors Influencing Aqueous Solubility
Caption: Relationship between pH and the aqueous solubility of this compound.
References
Methodological & Application
Application Notes and Protocols: 1,4-Diazabicyclo[3.2.2]nonane in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The performance of these catalytic systems is critically dependent on the nature of the ligands and bases employed. 1,4-Diazabicyclo[3.2.2]nonane, a bulky, bicyclic diamine, has emerged as a valuable component in specific palladium-catalyzed cross-coupling reactions, particularly in the realm of medicinal chemistry for the synthesis of complex nitrogen-containing molecules. Its rigid cage-like structure and basicity contribute to its effectiveness in facilitating key steps of the catalytic cycle.
This document provides detailed application notes and protocols for the use of this compound in palladium-catalyzed cross-coupling, with a focus on its successful application in Buchwald-Hartwig amination for the synthesis of neurologically active compounds.
Core Applications: Buchwald-Hartwig Amination
This compound has been effectively utilized as a key reagent in the Buchwald-Hartwig amination for the synthesis of ligands targeting the α7-nicotinic acetylcholine receptor (α7-nAChR), which are of significant interest in drug development for neurological disorders. In these syntheses, it acts as the amine coupling partner, directly participating in the C-N bond formation.
Quantitative Data Summary
The following table summarizes the quantitative data from a representative Buchwald-Hartwig amination reaction employing this compound.
| Aryl Halide | Amine | Pd-Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-fluorodibenzo[b,d]thiophene 5,5-dioxide | This compound | Pd₂(dba)₃ | rac-BINAP | Cs₂CO₃ | Toluene | 85 | 24 | 40 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 1-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-4-fluorodibenzo[b,d]thiophene 5,5-dioxide via Buchwald-Hartwig Cross-Coupling[1]
This protocol details the synthesis of a key intermediate for α7-nAChR PET imaging agents.
Materials:
-
1-Bromo-4-fluorodibenzo[b,d]thiophene 5,5-dioxide
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-fluorodibenzo[b,d]thiophene 5,5-dioxide (0.112 g, 0.36 mmol).
-
Add this compound.
-
Add cesium carbonate (Cs₂CO₃).
-
Add the palladium precursor, Pd₂(dba)₃.
-
Add the ligand, rac-BINAP.
-
Add anhydrous toluene via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 24 hours, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired product as a yellow solid (52 mg, 40% yield).
Visualizations
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig amination.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: General catalytic cycle of Buchwald-Hartwig amination.
Discussion and Further Applications
While the use of this compound is well-documented in the context of Buchwald-Hartwig amination for specific pharmaceutical applications, its utility in other palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings is not as widely reported in the scientific literature. This may suggest a degree of specificity in its application, potentially due to its unique steric and electronic properties.
The bulky, rigid structure of this compound can influence the coordination sphere of the palladium center, which may be particularly beneficial for the reductive elimination step in C-N bond formation. In Suzuki, Heck, and Sonogashira reactions, where it would typically function as a base, its steric bulk might hinder its effectiveness compared to more commonly used inorganic or smaller organic bases.
Researchers are encouraged to explore the potential of this compound as a ligand or base in other cross-coupling reactions, particularly where steric hindrance is a desired feature to control selectivity or catalyst stability. Comparative studies with other diazabicycloalkanes, such as the more commonly used 1,4-diazabicyclo[2.2.2]octane (DABCO), could provide valuable insights into the structure-activity relationships of these cage-like diamines in palladium catalysis.
Conclusion
This compound is a valuable reagent in palladium-catalyzed Buchwald-Hartwig amination reactions, particularly for the synthesis of complex, nitrogen-containing molecules of pharmaceutical interest. The provided protocol offers a reliable method for its application in this context. While its broader utility in other cross-coupling reactions remains an area for further investigation, its successful application in C-N bond formation highlights the importance of exploring diverse ligand and base scaffolds to optimize catalytic performance for specific synthetic challenges.
References
Application Notes and Protocols: The Baylis-Hillman Reaction Catalyzed by 1,4-Diazabicyclo[2.2.2]octane (DABCO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Morita-Baylis-Hillman (MBH) reaction is a powerful and atom-economical carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde or ketone, in the presence of a nucleophilic catalyst.[1][2] This reaction yields densely functionalized molecules, most commonly α-methylene-β-hydroxy carbonyl compounds, which are valuable intermediates in the synthesis of a wide range of complex molecules, including pharmaceuticals and natural products.[2] The most frequently employed catalyst for this transformation is the tertiary amine 1,4-diazabicyclo[2.2.2]octane (DABCO).[1]
This document provides a detailed experimental protocol for the DABCO-catalyzed Baylis-Hillman reaction. While the query specified 1,4-Diazabicyclo[3.2.2]nonane, a thorough literature search did not yield specific experimental protocols for its use in the Baylis-Hillman reaction. Therefore, this protocol utilizes the well-established and highly effective catalyst, DABCO. Researchers interested in exploring the catalytic activity of this compound can adapt this protocol as a starting point for their investigations.
Reaction Mechanism
The generally accepted mechanism for the DABCO-catalyzed Baylis-Hillman reaction involves three key steps:[3][4][5][6]
-
Michael Addition: The tertiary amine catalyst (DABCO) acts as a nucleophile and undergoes a conjugate addition to the activated alkene (e.g., an acrylate). This forms a zwitterionic enolate intermediate.
-
Aldol-type Addition: The generated enolate then attacks the carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and a second zwitterionic intermediate.
-
Catalyst Elimination: An intramolecular proton transfer followed by the elimination of the DABCO catalyst regenerates the catalyst and yields the final allylic alcohol product.
Caption: The catalytic cycle of the DABCO-catalyzed Baylis-Hillman reaction.
Experimental Protocol
This protocol describes a general procedure for the Baylis-Hillman reaction between an aromatic aldehyde and an acrylate ester using DABCO as a catalyst.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Activated alkene (e.g., methyl acrylate)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Solvent (e.g., Tetrahydrofuran (THF), Dioxane/Water)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 equiv), the activated alkene (1.5 equiv), and the solvent.
-
Catalyst Addition: Add DABCO (0.2-1.0 equiv) to the stirred solution at room temperature. The reaction is typically run at room temperature, but gentle heating may be required for less reactive substrates.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from several hours to several days depending on the substrates.
-
Work-up: Once the reaction is complete, quench the reaction by adding 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure Baylis-Hillman adduct.
Caption: A typical experimental workflow for the Baylis-Hillman reaction.
Data Presentation
The efficiency of the Baylis-Hillman reaction is highly dependent on the nature of the substrates and the reaction conditions. The following table summarizes the reaction outcomes for various aromatic aldehydes with different activated alkenes, catalyzed by DABCO.
| Aldehyde | Activated Alkene | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Methyl acrylate | 20 | THF | 6 | - | [7] |
| 4-Nitrobenzaldehyde | Methyl acrylate | 20 | THF | 6 | 95 | [7] |
| 2-Nitrobenzaldehyde | Methyl acrylate | 20 | THF | 6 | 93 | [7] |
| 4-Chlorobenzaldehyde | Acrylamide | 100 | Dioxane/H₂O (1:1) | 24 | 85 | [8][9][10] |
| 4-Methylbenzaldehyde | Acrylamide | 100 | Dioxane/H₂O (1:1) | 48 | 61 | [8][9][10] |
| 3-Nitrobenzaldehyde | Acrylamide | 100 | Dioxane/H₂O (1:1) | 24 | 73 | [8][9][10] |
Note: The reaction of acrylamide often requires a stoichiometric amount of DABCO to achieve high yields.[8][9][10]
Conclusion
References
- 1. Baylis-Hillman Reaction [organic-chemistry.org]
- 2. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 3. Baylis-Hillman Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. scribd.com [scribd.com]
- 5. youtube.com [youtube.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Intramolecular Baylis–Hillman and Morita Reactions Using Unsaturated Thiol Ester Substrates Containing Enolizable Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Succesful Baylis Hillman Reaction of Acrylamide with Aromatic Aldehydes [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,4-Diazabicyclo[3.2.2]nonane as a Base in Dehydrohalogenation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diazabicyclo[3.2.2]nonane is a bicyclic amine that serves as a strong, non-nucleophilic, and sterically hindered base. Its unique structural properties make it an attractive candidate for promoting elimination reactions, particularly dehydrohalogenations, in the synthesis of fine chemicals and pharmaceutical intermediates. The steric hindrance around the nitrogen atoms minimizes competing nucleophilic substitution reactions (SN2), which are often a significant side reaction with smaller, unhindered bases. This application note provides an overview of the utility of this compound in dehydrohalogenation, including its physicochemical properties, and provides generalized experimental protocols for its application.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented in the table below. Its high pKa value indicates strong basicity, which is essential for efficient proton abstraction in dehydrohalogenation reactions.
| Property | Value |
| Molecular Formula | C₇H₁₄N₂ |
| Molecular Weight | 126.20 g/mol |
| Appearance | Colorless to yellow solid |
| pKa (Predicted) | ~11.0 |
Application in Dehydrohalogenation Reactions
Dehydrohalogenation is a crucial chemical transformation for the synthesis of alkenes from alkyl halides. The choice of base is critical in determining the yield and selectivity of the desired alkene product, particularly in substrates prone to nucleophilic substitution.
Advantages of this compound:
-
High Basicity: Facilitates the removal of a proton from the β-carbon.
-
Steric Hindrance: The bicyclic structure effectively shields the nitrogen atoms, significantly reducing the likelihood of the base acting as a nucleophile and attacking the electrophilic carbon atom of the alkyl halide. This leads to a higher yield of the elimination product over the substitution product.
-
Good Solubility: It is soluble in a range of common organic solvents.
The general mechanism for a dehydrohalogenation reaction using this compound is expected to follow the E2 (bimolecular elimination) pathway, especially with primary and secondary alkyl halides.
Caption: General E2 dehydrohalogenation pathway.
Experimental Protocols
While specific documented examples of dehydrohalogenation using this compound are not widely available in peer-reviewed literature, a general protocol can be extrapolated based on its properties and established procedures for similar sterically hindered bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
General Protocol for Dehydrohalogenation of an Alkyl Halide
This protocol provides a general procedure for the dehydrohalogenation of a generic alkyl halide. The specific conditions may require optimization depending on the substrate.
Materials:
-
Alkyl halide (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, or Acetonitrile)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the alkyl halide and the anhydrous solvent.
-
Dissolve the this compound in a minimal amount of the same anhydrous solvent and add it dropwise to the solution of the alkyl halide at room temperature.
-
The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the alkyl halide. The progress of the reaction should be monitored by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The resulting ammonium halide salt can be removed by filtration if it precipitates.
-
The filtrate is then washed with water to remove any remaining base and salt.
-
The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation or column chromatography on silica gel.
Caption: General experimental workflow.
Hypothetical Protocol: Synthesis of Cyclohexene from Bromocyclohexane
This protocol describes a hypothetical dehydrobromination of bromocyclohexane to illustrate the application of the general procedure.
Materials:
-
Bromocyclohexane (1.63 g, 10 mmol, 1.0 eq)
-
This compound (1.51 g, 12 mmol, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
Procedure:
-
In a 100 mL round-bottom flask under a nitrogen atmosphere, bromocyclohexane is dissolved in 40 mL of anhydrous THF.
-
This compound is dissolved in 10 mL of anhydrous THF and added dropwise to the bromocyclohexane solution over 10 minutes at room temperature.
-
The reaction mixture is then heated to reflux (approximately 66 °C) and stirred for 4-6 hours. The reaction is monitored by GC analysis of aliquots.
-
After completion, the mixture is cooled to room temperature, and the precipitated this compound hydrobromide is removed by filtration.
-
The filtrate is transferred to a separatory funnel and washed with 50 mL of water, followed by 50 mL of brine.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.
-
The cyclohexene product is isolated by fractional distillation of the filtrate.
Expected Outcome:
Based on the properties of this compound as a sterically hindered base, a high yield of cyclohexene is anticipated with minimal formation of the substitution product, cyclohexyl-1,4-diazabicyclo[3.2.2]nonane.
Conclusion
This compound is a promising reagent for dehydrohalogenation reactions, offering the advantages of high basicity and steric hindrance to favor elimination over substitution. The provided general and hypothetical protocols serve as a starting point for researchers to explore its utility in the synthesis of alkenes. Optimization of reaction conditions for specific substrates is recommended to achieve the best results. The use of such sterically hindered bases is particularly valuable in complex syntheses where chemoselectivity is paramount.
Application of 1,4-Diazabicyclo[3.2.2]nonane in Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,4-Diazabicyclo[3.2.2]nonane (DBN) in polymer synthesis. DBN, a bicyclic amine, demonstrates utility as both a monomer in cationic polymerization and as a catalyst in the formation of polyurethanes. Its rigid, cage-like structure can impart unique properties to the resulting polymers and influence reaction kinetics.
Application as a Monomer in Cationic Polymerization
This compound can undergo cationic ring-opening polymerization to produce poly(ammonio) ethers. This polymerization proceeds via an SN2 displacement on the ammonium ion intermediates that form upon initiation.[1] The resulting polymer possesses a unique structure with the bicyclic amine units incorporated into the polymer backbone.
Signaling Pathway and Logical Relationship
The cationic polymerization of DBN is initiated by an initiator that generates a cationic species. This cation then reacts with a DBN monomer, opening the bicyclic structure and creating a propagating ammonium ion. This process continues with the addition of more DBN monomers.
Caption: Cationic Polymerization of this compound.
Experimental Protocol: Cationic Polymerization of this compound
This protocol is a general guideline based on the known mechanisms of cationic polymerization of bicyclic amines.[1] Optimal conditions may vary and require empirical determination.
Materials:
-
This compound (DBN), purified by sublimation.
-
Initiator (e.g., methyl iodide, benzyl bromide).
-
Anhydrous solvent (e.g., nitrobenzene, dichloromethane).
-
Dry nitrogen or argon gas.
-
Quenching agent (e.g., methanol).
-
Precipitating solvent (e.g., diethyl ether).
Procedure:
-
Preparation of Reaction Vessel: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum is flushed with dry nitrogen or argon.
-
Monomer and Solvent Addition: DBN is added to the flask, and the flask is sealed with the septum. Anhydrous solvent is then added via a syringe. The solution is stirred until the monomer is fully dissolved.
-
Initiation: The initiator is injected into the stirred solution at the desired reaction temperature. The molar ratio of monomer to initiator will influence the final molecular weight of the polymer.
-
Polymerization: The reaction mixture is stirred under an inert atmosphere for a predetermined time. The progress of the polymerization can be monitored by techniques such as NMR spectroscopy by taking aliquots from the reaction mixture at different time intervals.
-
Termination: The polymerization is terminated by adding a quenching agent like methanol.
-
Polymer Isolation: The polymer is isolated by precipitation in a non-solvent such as diethyl ether. The precipitated polymer is then collected by filtration, washed with the precipitating solvent, and dried under vacuum.
Application as a Catalyst in Polyurethane Synthesis
Tertiary amines are widely used as catalysts in the synthesis of polyurethanes, promoting the reaction between isocyanates and polyols. While 1,4-diazabicyclo[2.2.2]octane (DABCO) is a more commonly cited catalyst, the structurally similar this compound is also a suitable catalyst for this reaction.[2][3] It can be used in the production of polyurethane foams, coatings, and adhesives.
Experimental Workflow: Polyurethane Foam Synthesis
The following diagram illustrates a typical workflow for the preparation of polyurethane foam using DBN as a catalyst.
Caption: Workflow for Polyurethane Foam Synthesis using DBN.
Experimental Protocol: Preparation of Polyurethane Foam
This protocol provides a general procedure for the synthesis of polyurethane foam where DBN can be used as a catalyst. The specific formulation will determine the properties of the final foam.
Materials:
-
Polyol (e.g., a polyether polyol or polyester polyol)
-
Isocyanate (e.g., Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI))
-
This compound (DBN) catalyst
-
Silicone surfactant
-
Blowing agent (e.g., water)
-
Disposable mixing container and stirrer
Procedure:
-
Premix Preparation: In a disposable container, accurately weigh the polyol, silicone surfactant, blowing agent (water), and DBN catalyst.
-
Mixing: Mix the components thoroughly for 30-60 seconds using a high-speed mechanical stirrer until a homogeneous premix is obtained.
-
Isocyanate Addition: Add the pre-weighed isocyanate to the premix.
-
Final Mixing: Immediately mix the components vigorously for 5-10 seconds. The reaction is fast, and rapid, thorough mixing is crucial.
-
Pouring: Pour the reacting mixture into a mold.
-
Curing: Allow the foam to rise and cure at room temperature. The curing time will depend on the specific formulation.
Quantitative Data
Due to the limited specific literature on DBN as a polyurethane catalyst, the following table presents typical ranges for components in a flexible polyurethane foam formulation. The optimal amount of DBN would need to be determined experimentally and compared against standard catalysts like DABCO.
| Component | Typical Weight Percentage (%) |
| Polyol | 50 - 65 |
| Isocyanate | 30 - 45 |
| Water (Blowing Agent) | 1 - 5 |
| Surfactant | 0.5 - 2 |
| Amine Catalyst (DBN) | 0.1 - 1.5 (estimated) |
Note: The reactivity profile (e.g., cream time, gel time, rise time) will be dependent on the concentration of DBN used. It is recommended to perform preliminary screening experiments to determine the optimal catalyst loading for the desired foam properties.
References
Synthetic Strategies for Functionalized 1,4-Diazabicyclo[3.2.2]nonane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized 1,4-Diazabicyclo[3.2.2]nonane derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the role of the this compound scaffold as a key pharmacophore, particularly for ligands targeting nicotinic acetylcholine receptors (nAChRs). The rigid bicyclic structure provides a defined spatial orientation for appended functional groups, enabling precise interactions with biological targets.
Application Notes
The functionalization of the this compound core is primarily achieved at the secondary amine (N4 position), allowing for the introduction of a wide variety of substituents. Two of the most prevalent and versatile methods for this functionalization are the Buchwald-Hartwig amination and acylation reactions.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds between the this compound core and various aryl or heteroaryl halides.[1] This methodology is instrumental in the synthesis of derivatives with aromatic moieties, which are often crucial for receptor binding. The choice of palladium precursor, ligand, and base is critical for achieving high yields and can be tailored to the specific substrates being coupled.[2][3]
Acylation: The reaction of the this compound with acylating agents, such as acid chlorides or activated carboxylic acids, provides a straightforward route to amide derivatives. This approach is widely used to introduce a diverse range of functional groups, influencing the compound's pharmacokinetic and pharmacodynamic properties.
The synthesized derivatives are frequently evaluated for their activity as nAChR agonists or antagonists. In vitro assays, such as radioligand binding assays and functional assays using cell lines expressing specific nAChR subtypes, are essential for determining the potency and selectivity of these compounds.[4][5][6]
Key Synthetic Schemes
Two primary synthetic routes for the functionalization of this compound are highlighted below:
Experimental Protocols
Protocol 1: Synthesis of 4-(Dibenzo[b,d]thiophen-3-yl)-1,4-diazabicyclo[3.2.2]nonane 5,5-dioxide via Buchwald-Hartwig Amination
This protocol is adapted from the synthesis of dibenzothiophene derivatives for PET imaging of α7-nAChRs.[1]
Materials:
-
3-Bromo-dibenzo[b,d]thiophene 5,5-dioxide
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
Procedure:
-
To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-dibenzo[b,d]thiophene 5,5-dioxide (1.0 eq), this compound (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and rac-BINAP (0.1 eq).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to 85 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® and wash the pad with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(dibenzo[b,d]thiophen-3-yl)-1,4-diazabicyclo[3.2.2]nonane 5,5-dioxide.
Protocol 2: General Procedure for the Acylation of this compound
This protocol is a general method for the synthesis of amide derivatives of this compound.[7]
Materials:
-
This compound dihydrochloride
-
Appropriate acyl chloride (1.1 eq)
-
Cesium carbonate (Cs₂CO₃) (5 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
In a dried reaction flask under an inert atmosphere, suspend this compound dihydrochloride (1.0 eq) in anhydrous DMF.
-
Warm the suspension to 60 °C for approximately 40 minutes, then cool to room temperature.
-
Add cesium carbonate to the mixture to achieve a pH of 8-9.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the appropriate acyl chloride portion-wise to the cooled suspension.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction for completion using TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with deionized water and extract multiple times with a chloroform/isopropanol mixture.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be further purified, for example, by salt formation (e.g., with fumaric acid) and recrystallization.
Quantitative Data Summary
| Compound Class | Reactants | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Aryl Derivatives | |||||||
| 4-(Dibenzo[b,d]thiophen-3-yl)-1,4-diazabicyclo[3.2.2]nonane 5,5-dioxide | 3-Bromo-dibenzo[b,d]thiophene 5,5-dioxide, this compound | Pd₂(dba)₃, rac-BINAP, Cs₂CO₃ | Toluene | 85 | 24 | Not specified | [1] |
| 7-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-2-fluorodibenzo-[b,d]thiophene 5,5-dioxide | 7-Bromo-2-fluorodibenzo[b,d]thiophene 5,5-dioxide, this compound | Pd₂(dba)₃, BINAP, Cs₂CO₃ | Toluene | 90 | 24-36 | 52 | [8] |
| N-Acyl Derivatives | |||||||
| 1,4-diazabicyclo[3.2.2]nonan-4-yl(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanone (NS6740 analog) | This compound dihydrochloride, 5-(3-(Trifluoromethyl)phenyl)furan-2-carbonyl chloride | Cs₂CO₃ | DMF | RT | Overnight | Not specified | [7] |
Experimental Workflow: In Vitro Evaluation of α7 nAChR Agonist Activity
The following diagram outlines a typical workflow for assessing the agonist activity of newly synthesized this compound derivatives at the α7 nicotinic acetylcholine receptor.
References
- 1. Derivatives of dibenzothiophene for PET imaging of α7-Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Activation and Desensitization of Nicotinic α7-type Acetylcholine Receptors by Benzylidene Anabaseines and Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. air.unimi.it [air.unimi.it]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: The Catalytic Role of 1,4-Diazabicyclo[3.2.2]nonane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the catalytic applications of 1,4-diazabicyclo[3.2.2]nonane, a versatile bicyclic amine. This document covers its role as a ligand in palladium-catalyzed cross-coupling reactions and its potential as a base catalyst in other significant organic transformations. Detailed experimental protocols and quantitative data are provided to facilitate its application in research and development.
Role in Buchwald-Hartwig C-N Cross-Coupling Reactions
This compound serves as an effective ligand in palladium-catalyzed Buchwald-Hartwig amination reactions. Its rigid, bicyclic structure enhances the stability and catalytic activity of the palladium complex, facilitating the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and functional materials.[1][2]
Quantitative Data
The following table summarizes the yields of various derivatives of 3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-dibenzo[b,d]thiophene 5,5-dioxide synthesized via the Buchwald-Hartwig reaction.
| Aryl Halide Substrate | Product | Yield (%) | Reference |
| 3-bromo-dibenzo[b,d]thiophene 5,5-dioxide | 3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-dibenzo[b,d]thiophene 5,5-dioxide | 73 | [1] |
| 1-fluoro-3-bromo-dibenzo[b,d]thiophene 5,5-dioxide | 1-fluoro-3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-dibenzo[b,d]thiophene 5,5-dioxide | 52 | [1] |
| 2-fluoro-3-bromo-dibenzo[b,d]thiophene 5,5-dioxide | 2-fluoro-3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-dibenzo[b,d]thiophene 5,5-dioxide | 48 | [1] |
| 4-fluoro-3-bromo-dibenzo[b,d]thiophene 5,5-dioxide | 4-fluoro-3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-dibenzo[b,d]thiophene 5,5-dioxide | 44 | [1] |
| 3-bromo-1-nitro-dibenzo[b,d]thiophene 5,5-dioxide | 1-nitro-3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-dibenzo[b,d]thiophene 5,5-dioxide | 53 | [1] |
Experimental Protocol: Synthesis of 3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-dibenzo[b,d]thiophene 5,5-dioxide derivatives[2]
Materials:
-
Aryl bromide derivative (1.0 eq)
-
This compound (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.04 eq)
-
racemic-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP) (0.08 eq)
-
Caesium carbonate (Cs₂CO₃) (2.0 eq)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, this compound, Pd₂(dba)₃, rac-BINAP, and Cs₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 85 °C and stir for 24 hours.
-
After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.
Catalytic Cycle
Caption: Buchwald-Hartwig C-N Cross-Coupling Catalytic Cycle.
Potential Role as a Base Catalyst
While specific quantitative data for this compound as a primary catalyst is not extensively documented in the literature, its structural similarity to other tertiary amine catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) suggests its potential application in base-catalyzed reactions such as the Baylis-Hillman reaction and Michael addition.
Baylis-Hillman Reaction
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a tertiary amine. The amine acts as a nucleophilic catalyst.
Caption: General Mechanism of the Baylis-Hillman Reaction.
Michael Addition
The Michael addition is the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). A tertiary amine can act as a base to generate the nucleophilic enolate from the Michael donor.
Caption: General Mechanism of a Base-Catalyzed Michael Addition.
Conclusion
This compound is a well-established and efficient ligand for palladium in Buchwald-Hartwig C-N cross-coupling reactions, with documented protocols and yields. Its utility as a primary base catalyst in other reactions is plausible but requires further investigation to establish specific protocols and quantitative performance metrics. The information and protocols provided herein serve as a valuable resource for chemists in academia and industry to explore the applications of this versatile molecule in organic synthesis and drug discovery.
References
- 1. A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain: Design, Synthesis, and in Vivo Evaluation of a Dibenzothiophene-Based Radioligand [mdpi.com]
- 2. Derivatives of dibenzothiophene for PET imaging of α7-Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,4-Diazabicyclo[3.2.2]nonane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diazabicyclo[3.2.2]nonane is a bicyclic tertiary amine that serves as a versatile building block and reagent in organic synthesis, particularly in the development of pharmaceutical agents. Structurally similar to the well-known catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO), it possesses a unique steric and electronic profile. While its role as a stoichiometric base or a ligand in metal-catalyzed reactions is established, its application as a standalone organocatalyst is less documented compared to DABCO. These notes provide an overview of its established uses and explore its potential as a nucleophilic catalyst, offering detailed protocols for its application as a reagent and a general framework for investigating its catalytic activity.
Physicochemical Properties and Catalytic Potential
The catalytic activity of tertiary amines is largely dependent on their nucleophilicity, basicity, and steric accessibility. The predicted pKa of this compound is approximately 11.00[1][2]. This suggests it is a significantly stronger base than DABCO (pKa ≈ 8.8), which could translate to higher reactivity in base-catalyzed reactions. However, its larger bicyclic structure may also introduce greater steric hindrance, influencing its efficacy in certain transformations.
Established Applications: A Reagent in Palladium-Catalyzed Cross-Coupling
This compound has been successfully employed as a key reagent in the Buchwald-Hartwig amination reaction for the synthesis of complex molecules, including ligands for PET imaging of α7-nicotinic acetylcholine receptors. In this context, it acts as the amine coupling partner rather than a catalyst.
Table 1: Reaction Conditions for Buchwald-Hartwig Amination using this compound
| Parameter | Condition |
| Aryl Halide | Fluoro-bromo-dibenzothiophene derivatives |
| Amine | This compound |
| Palladium Pre-catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| Ligand | Racemic BINAP |
| Base | Cesium Carbonate (Cs₂CO₃) |
| Solvent | Toluene |
| Temperature | 85 °C |
| Reaction Time | 24 hours |
| Yield | 40-52%[3] |
Experimental Protocol: Synthesis of 3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-dibenzo[b,d]thiophene 5,5-dioxide derivatives[3]
-
Catalyst Preparation: A catalyst solution is prepared by mixing tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃; 0.063 mmol) and racemic BINAP (0.125 mmol) in toluene (4 mL). The mixture is heated to 90 °C for 15 minutes and then cooled to room temperature.
-
Reaction Setup: To a mixture of the aryl bromide (e.g., a fluoro-bromo compound, 0.36 mmol), this compound (1.58 mmol), and cesium carbonate (Cs₂CO₃) is added the freshly prepared catalyst solution.
-
Reaction Execution: The reaction vessel is sealed and the mixture is heated to 85 °C with stirring for 24 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography to yield the desired product.
Caption: Workflow for Buchwald-Hartwig amination using this compound.
Potential Catalytic Applications: A General Protocol for Investigation
While specific examples are scarce, the basicity and nucleophilicity of this compound suggest its potential as a catalyst in reactions typically promoted by tertiary amines, such as the Baylis-Hillman reaction. The following protocol is a proposed starting point for researchers wishing to investigate its catalytic efficacy.
The Baylis-Hillman Reaction: A Hypothetical Application
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile, most commonly DABCO. Given its higher basicity, this compound could potentially accelerate this notoriously slow reaction.
Table 2: Proposed General Conditions for the Baylis-Hillman Reaction Catalyzed by this compound
| Parameter | Proposed Starting Condition | Range for Optimization |
| Catalyst Loading | 10 mol% | 5 - 30 mol% |
| Aldehyde | 1.0 equiv | Aromatic or Aliphatic |
| Activated Alkene | 1.2 - 2.0 equiv | Acrylates, Acrylonitrile, Vinyl Ketones |
| Solvent | DMF or THF | CH₂Cl₂, Acetonitrile, neat |
| Temperature | Room Temperature (25 °C) | 0 °C to 60 °C |
| Reaction Time | 24 - 72 hours | Monitor by TLC/GC-MS |
General Experimental Protocol for Investigating Catalytic Activity
-
Reaction Setup: To a vial, add the aldehyde (1.0 mmol), the activated alkene (1.5 mmol), and the chosen solvent (2 mL).
-
Catalyst Addition: Add this compound (0.1 mmol, 10 mol%) to the mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by flash column chromatography.
Caption: Proposed catalytic cycle for a Baylis-Hillman reaction with this compound.
Conclusion
This compound is a valuable amine reagent in organic synthesis with demonstrated utility in palladium-catalyzed coupling reactions. While its role as a standalone organocatalyst is an underexplored area of research, its inherent basicity suggests potential for applications in various organic transformations. The provided protocols offer a solid foundation for its use as a reagent and a starting point for the systematic investigation of its catalytic capabilities. Further research is warranted to fully elucidate its catalytic profile and expand its utility in modern organic synthesis.
References
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 1,4-Diazabicyclo[3.2.2]nonane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diazabicyclo[3.2.2]nonane is a bicyclic diamine that serves as a crucial building block and reagent in the synthesis of a variety of pharmaceutical intermediates. Its rigid structure and basic nitrogen atoms make it a valuable component in the construction of complex molecules, particularly those targeting the central nervous system. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations relevant to drug discovery and development.
Key Applications
The primary applications of this compound in pharmaceutical synthesis involve its use as a nucleophile in coupling reactions to form carbon-nitrogen bonds. Two prominent examples are the Buchwald-Hartwig cross-coupling reaction and nucleophilic substitution/acylation reactions. These methods are instrumental in the synthesis of ligands for various receptors, including the α7 nicotinic acetylcholine receptor (nAChR), which is a target for cognitive disorders.[1][2]
Buchwald-Hartwig Cross-Coupling Reactions
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This compound can be effectively coupled with aryl halides or triflates to produce a range of pharmaceutically active compounds. A notable application is in the synthesis of derivatives of 3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)dibenzo[b,d]thiophene 5,5-dioxide, which are potent ligands for the α7 nAChR and have potential as PET imaging agents.[3][4][5][6]
| Entry | Aryl Halide/Triflate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-6-fluorodibenzo[b,d]thiophene 5,5-dioxide | Pd2(dba)3 / rac-BINAP | Cs2CO3 | Toluene | 85 | 24 | 40-52 | [3] |
| 2 | 3-Bromodibenzo[b,d]thiophene sulfones | Pd2(dba)3 / BINAP | Cs2CO3 | Toluene | 90 | 24-36 | 38-67 | [7] |
| 3 | 3-Bromo-6-(3,3-dibutyltriazeno)dibenzo[b,d]thiophene 5,5-dioxide | Pd2(dba)3 / rac-BINAP | Cs2CO3 | Toluene | 85 | 28 | 88 | [8] |
This protocol is a general guideline based on literature procedures for the synthesis of dibenzothiophene derivatives.[3][8]
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.05 equiv)
-
racemic-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP, 0.10 equiv)
-
Cesium carbonate (Cs2CO3, 2.0 equiv)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl bromide, this compound, Pd2(dba)3, rac-BINAP, and Cs2CO3.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-36 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Wash the filter cake with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with triethylamine).
Caption: Experimental workflow for the Buchwald-Hartwig cross-coupling reaction.
Nucleophilic Substitution and Acylation Reactions
This compound can act as a potent nucleophile, displacing leaving groups in substitution reactions or reacting with acylating agents to form amides and carbamates. These reactions are fundamental in modifying the structure of lead compounds to improve their pharmacological properties. For instance, acylation of this compound with various carbonyl chlorides is a key step in synthesizing analogs of NS6740, an α7 nAChR silent agonist.[9]
| Entry | Acylating Agent | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Carbonyl chloride intermediates | Cesium carbonate | DMF | Room Temp | 50-60 | [9] |
| 2 | Furan-2-carbonyl chloride | Cesium carbonate | DMF | Room Temp | - | [9] |
| 3 | Acetyl chloride | Cesium carbonate | DMF | Room Temp | - | [9] |
This protocol is a generalized procedure based on the synthesis of NS6740 analogs.[9]
Materials:
-
This compound dihydrochloride (1.0 equiv)
-
Acyl chloride (1.1 equiv)
-
Cesium carbonate (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound dihydrochloride and cesium carbonate.
-
Add anhydrous DMF and stir the suspension.
-
Slowly add the acyl chloride to the reaction mixture at room temperature.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by the careful addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Signaling pathway for the acylation of this compound.
Conclusion
This compound is a versatile and valuable reagent in the synthesis of pharmaceutical intermediates. The protocols and data presented herein provide a foundation for researchers to utilize this building block in their synthetic endeavors, particularly in the development of novel therapeutics targeting the central nervous system. The provided workflows and reaction pathways offer a clear visual guide for the experimental setup and chemical transformations involved. Further optimization of reaction conditions may be necessary for specific substrates and applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and SAR studies of this compound phenyl carbamates--subtype selective, high affinity alpha7 nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatives of dibenzothiophene for PET imaging of α7-Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Derivatives of dibenzothiophene for positron emission tomography imaging of α7-nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain: Design, Synthesis, and in Vivo Evaluation of a Dibenzothiophene-Based Radioligand [mdpi.com]
- 8. [125I]Iodo-ASEM, a specific in vivo radioligand for α7-nAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. air.unimi.it [air.unimi.it]
Application Notes: The Versatile Role of 1,4-Diazabicyclo[3.2.2]nonane in Agrochemical Synthesis
Introduction
1,4-Diazabicyclo[3.2.2]nonane, a bicyclic diamine, is emerging as a valuable building block and reagent in the synthesis of novel agrochemicals. Its rigid, three-dimensional structure and basic properties impart unique reactivity, making it an attractive scaffold for the development of new herbicides, fungicides, and insecticides. This document provides an overview of its applications, including its role as a key intermediate in the synthesis of quinoline-based herbicides and its potential as a catalyst in carbon-carbon bond-forming reactions relevant to agrochemical discovery.
Synthesis of Quinolone-Based Agrochemicals
A significant application of this compound is in the synthesis of substituted quinolones. Many compounds in this class exhibit potent herbicidal or antimicrobial activity. The bicyclic amine can be readily incorporated into the quinolone scaffold, often at the 7-position, to modulate the biological activity and physical properties of the final product.
A notable example is the synthesis of 7-(1,4-diazabicyclo[3.2.2]non-4-yl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. While initially investigated for its antibacterial properties, the synthetic methodology is directly applicable to the creation of agrochemicals with similar core structures.[1]
Logical Workflow for Quinolone Synthesis
Caption: Synthetic pathway for a quinolone derivative.
Experimental Protocol: Synthesis of 7-(1,4-diazabicyclo[3.2.2]non-4-yl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid [1]
This protocol is adapted from a patent describing the synthesis of a related antibacterial agent, demonstrating a key synthetic transformation.
Materials:
-
1-Ethyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
-
This compound
-
Pyridine
-
n-Butanol
Procedure:
-
A mixture of 1-ethyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (1.0 eq), this compound (1.2 eq), and pyridine (4.0 eq) in n-butanol is prepared.
-
The reaction mixture is heated to reflux for a period of 4 hours.
-
After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is triturated with diethyl ether, and the resulting solid is collected by filtration.
-
The solid product is washed with diethyl ether and dried to yield the desired 7-(1,4-diazabicyclo[3.2.2]non-4-yl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield |
| 1-Ethyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | This compound | Pyridine/n-Butanol | 4 hours | High |
Note: The patent does not specify the exact yield, but "high yield" is implied.
Catalytic Applications in Agrochemical Synthesis
The structural similarity of this compound to 1,4-diazabicyclo[2.2.2]octane (DABCO), a well-known catalyst, suggests its potential utility in various organic transformations for agrochemical synthesis. One such reaction is the Baylis-Hillman reaction, a powerful method for forming carbon-carbon bonds.[2][3]
The Baylis-Hillman reaction involves the coupling of an aldehyde with an activated alkene, catalyzed by a tertiary amine.[2][3] This reaction is highly atom-economical and produces densely functionalized molecules that can serve as precursors to a wide range of agrochemicals.
Proposed Catalytic Cycle for the Baylis-Hillman Reaction
Caption: Proposed mechanism for the Baylis-Hillman reaction.
Experimental Protocol: General Procedure for a Baylis-Hillman Reaction [4]
This generalized protocol is based on conditions developed for DABCO and is expected to be applicable to this compound.
Materials:
-
Aldehyde (aliphatic or aromatic)
-
Activated alkene (e.g., methyl acrylate)
-
This compound (as catalyst)
-
Solvent (e.g., aqueous 1,4-dioxane)
Procedure:
-
To a solution of the aldehyde (1.0 eq) and the activated alkene (1.5 eq) in a 1:1 mixture of 1,4-dioxane and water, add this compound (0.1-1.0 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Baylis-Hillman adduct.
Quantitative Data for a Model Reaction (DABCO-catalyzed):
| Aldehyde | Activated Alkene | Catalyst | Solvent | Reaction Time | Yield |
| Benzaldehyde | Methyl Acrylate | DABCO | 1:1 Dioxane/Water | 24 hours | >90% |
| Acetaldehyde | Methyl Acrylate | DABCO | 1:1 Dioxane/Water | 48 hours | ~85% |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Conclusion
This compound is a promising scaffold and potential catalyst for the synthesis of a new generation of agrochemicals. Its application in the preparation of quinolone-based compounds demonstrates its utility as a core structural element. Furthermore, its potential as a catalyst in reactions such as the Baylis-Hillman opens up new avenues for the efficient construction of complex and biologically active molecules for crop protection. Further research into the applications of this versatile diamine is warranted to fully explore its potential in the agrochemical industry.
References
- 1. EP0366301A2 - Preparation of 1,4-diazabicyclo [3.2.2]nonane - Google Patents [patents.google.com]
- 2. Baylis-Hillman Reaction [organic-chemistry.org]
- 3. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 4. Efficient Baylis-Hillman Reaction Using Stoichiometric Base Catalyst and an Aqueous Medium [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,4-Diazabicyclo[3.2.2]nonane Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,4-Diazabicyclo[3.2.2]nonane as a catalyst. The following information is designed to address specific issues encountered during experiments, with a focus on optimizing reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction temperatures for catalysis using this compound?
A1: The optimal reaction temperature for catalysis with this compound is highly dependent on the specific reaction. For instance, in Buchwald-Hartwig cross-coupling reactions, a temperature of 85°C has been reported. In reactions analogous to those catalyzed by the closely related 1,4-diazabicyclo[2.2.2]octane (DABCO), such as the Baylis-Hillman reaction, temperatures can range from room temperature to 45°C. For polyurethane synthesis, temperatures can be significantly higher, with some systems showing high catalyst activity at 80°C and optimal yields at temperatures as high as 150°C. It is crucial to consult literature for the specific reaction being performed or to conduct an empirical optimization of the temperature.
Q2: How does temperature affect the catalytic activity of this compound?
A2: Temperature has a significant impact on the catalytic activity. Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to catalyst degradation, reduced selectivity, and the formation of unwanted byproducts. For some reactions, such as in certain polyurethane formulations, this compound derivatives may act as latent thermal catalysts, showing minimal activity at lower temperatures (e.g., 25°C) and high activity at elevated temperatures (e.g., 80°C).
Q3: What are the signs of catalyst decomposition at elevated temperatures?
A3: Signs of catalyst decomposition can include a decrease in reaction rate over time, a change in the color of the reaction mixture, and the formation of insoluble materials. In some cases, thermal degradation can lead to a complete loss of catalytic activity. The thermal stability of the catalyst should be considered, and operating temperatures should be kept within a range that ensures catalyst integrity.
Q4: Can this compound be used in solvent-free conditions?
A4: Yes, in some applications, particularly in the Baylis-Hillman reaction catalyzed by its analogue DABCO, solvent-free conditions at room temperature have been successfully employed. This approach aligns with the principles of green chemistry by reducing solvent waste.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Incorrect Reaction Temperature | Verify the optimal temperature range for your specific reaction from literature precedents. If unavailable, perform small-scale screening experiments at various temperatures (e.g., room temperature, 40°C, 60°C, 80°C) to determine the optimal condition. |
| Catalyst Inactivity at Low Temperature | For certain reactions like polyurethane synthesis, the catalyst may have low activity at room temperature. Gradually increase the reaction temperature and monitor the reaction progress. |
| Catalyst Degradation at High Temperature | If the reaction is run at a high temperature, the catalyst may be degrading. Try lowering the temperature. Analyze the catalyst's thermal stability if possible. |
| Insufficient Catalyst Loading | Ensure the correct catalyst loading is used. If the reaction is sluggish, a modest increase in catalyst amount might be beneficial, but be mindful of potential side reactions. |
Issue 2: Formation of Side Products and Low Selectivity
| Possible Cause | Troubleshooting Step |
| Reaction Temperature is Too High | High temperatures can often lead to the formation of undesired byproducts. Reduce the reaction temperature in increments of 10-20°C and analyze the product mixture to find a balance between reaction rate and selectivity. |
| Prolonged Reaction Time | Even at optimal temperature, extended reaction times can lead to the degradation of the desired product or the formation of side products. Monitor the reaction progress over time to determine the optimal reaction duration. |
Data Presentation
Table 1: Effect of Temperature on the Baylis-Hillman Reaction Catalyzed by a DABCO derivative
| Aldehyde | Activated Alkene | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzaldehyde | Methyl Acrylate | DABCO | Room Temp. | 24 | 75 |
| Benzaldehyde | Methyl Acrylate | DABCO | 45 | 12 | 85 |
Note: Data is based on typical results for the Baylis-Hillman reaction and may vary based on specific substrates and conditions.
Table 2: Temperature Optimization for the Synthesis of a Diazabicyclo[3.2.1]octane Derivative
| Reaction Temperature (°C) | Yield (%) |
| 70 | >95 |
| 80 | >95 |
| 90 | 85 |
| 100 | 70 |
| 110 | 60 |
| 120 | 50 |
This data is for a related diazabicyclic compound and illustrates the importance of temperature optimization.
Table 3: Temperature Effect on Non-Isocyanate Polyurethane Synthesis
| Temperature (°C) | Reaction Time (h) | Yield (%) | Molecular Weight (Mn) |
| 140 | 1 | ~85 | ~2000 |
| 150 | 5 | >95 | ~5500 |
| 155 | 1 | ~95 | ~3000 |
| 160 | 3 | ~90 | ~2500 |
This table illustrates the optimization of temperature for yield and molecular weight in a polyurethane synthesis.
Experimental Protocols
General Protocol for a DABCO-catalyzed Baylis-Hillman Reaction:
To a mixture of the aldehyde (1.0 mmol) and the activated alkene (1.2 mmol) is added 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 mmol, 10 mol%). The reaction mixture is stirred at the desired temperature (e.g., room temperature or 45°C) and the progress is monitored by TLC. Upon completion, the reaction mixture is purified by column chromatography on silica gel to afford the desired product.
General Protocol for Polyurethane Synthesis:
A mixture of the diol (1.0 equiv), diisocyanate (1.0 equiv), and this compound (as a catalyst, mol% varies) in a suitable solvent is heated to the desired temperature (e.g., 80-150°C). The reaction is monitored by techniques such as FT-IR to follow the disappearance of the isocyanate peak. Once the reaction is complete, the polymer is isolated by precipitation in a non-solvent and dried under vacuum.
Visualizations
Caption: Troubleshooting workflow for low yield or selectivity.
Caption: Logic for selecting an initial reaction temperature.
Technical Support Center: Synthesis of 1,4-Diazabicyclo[3.2.2]nonane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 1,4-diazabicyclo[3.2.2]nonane derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield for the synthesis of the this compound core is significantly lower than expected. What are the common pitfalls and how can I improve it?
A1: Low overall yield in the multi-step synthesis of the this compound core is a frequent issue. Several factors can contribute to this, primarily related to the efficiency of the cyclization and purification steps.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the purity of your initial reactants. Impurities can lead to significant side reactions, complicating the reaction mixture and reducing the yield of the desired product.
-
Reaction Conditions for Cyclization: The cyclization step is critical. Temperature, reaction time, and the choice of solvent can dramatically impact the outcome. For instance, in related bicyclic syntheses, Lewis acids like TBSOTf have been used to promote stereoselective reactions and improve yields.[1] It is crucial to monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and prevent the formation of degradation products.[2]
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Purification Strategy: The purification of the bicyclic amine can be challenging due to its polarity. Chromatography on silica gel is a common method.[3] The choice of eluent is critical for good separation. A gradient of methanol in a less polar solvent like ethyl acetate or dichloromethane is often effective.[3] In some cases, crystallization of a salt (e.g., with toluenesulfonic acid) can be an effective purification method and may improve the overall isolated yield.[3]
Q2: I am observing multiple side products during the N-functionalization (e.g., acylation or arylation) of the this compound core. How can I minimize these?
A2: The presence of two nitrogen atoms in the this compound core can lead to side reactions such as di-acylation or reaction at the undesired nitrogen.
Troubleshooting Steps:
-
Control of Stoichiometry: Carefully control the stoichiometry of your acylating or arylating agent. Using a slight excess (e.g., 1.2 equivalents) of the electrophile can help drive the reaction to completion without promoting excessive di-substitution.[4]
-
Reaction Temperature: Perform the reaction at a controlled temperature. Acylation reactions are often carried out at 0 °C to room temperature to minimize side reactions.[3][4]
-
Choice of Base and Solvent: The choice of base and solvent is crucial. An organic base such as triethylamine or cesium carbonate is commonly used to neutralize the acid formed during the reaction.[3][4] Anhydrous and inert conditions are important to prevent hydrolysis of the acylating agent.[4] Dry dimethylformamide (DMF) or dichloromethane are suitable solvents.[4]
-
Use of Protecting Groups: If regioselectivity is a major issue, consider a synthetic route that involves a protecting group on one of the nitrogen atoms, which can be removed at a later stage.
Q3: The purification of my final this compound derivative is proving difficult. What are some effective purification strategies?
A3: Purification of polar, nitrogen-containing compounds can be challenging. A combination of techniques may be necessary to achieve high purity.
Troubleshooting Steps:
-
Column Chromatography: Silica gel column chromatography is the most common method.[3] A careful selection of the mobile phase is key. For highly polar compounds, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve peak shape and reduce tailing on silica gel. Alternatively, using a different stationary phase like alumina may be beneficial.
-
Crystallization: If your compound is a solid, crystallization is an excellent method for purification. This can be achieved from a single solvent or a mixture of solvents. Formation of a salt, such as a fumarate or hydrochloride salt, can often induce crystallization and facilitate purification.[4]
-
Acid-Base Extraction: An aqueous workup with acid-base extractions can be used to remove non-basic impurities. The basic product can be extracted into an acidic aqueous layer, the aqueous layer washed with an organic solvent to remove neutral impurities, and then the aqueous layer is basified to re-extract the purified product into an organic solvent.
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic procedures for this compound and its derivatives.
Table 1: Reported Yields for Key Synthetic Steps
| Step | Product | Reported Yield | Reference |
| Chromatography Purification | 1-Benzoyl-4-methyl-1,4-diazabicyclo[3.2.2]nonane | 78% | [3] |
| Overall Synthesis | This compound | 51% | [3] |
| Acylation | 1,4-Diazabicyclo[3.2.2]nonan-4-yl(5-phenylfuran-2-yl)methanone fumarate | 53% | [4] |
| N-Arylation Derivative Synthesis | tert-Butyl 4-(6-((4-fluoronaphthalen-1-yl)carbonyl)-2-(4-methyl-1,4-diazepan-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-7-yl)piperidine-1-carboxylate | 69.38% | [5] |
Experimental Protocols
Protocol 1: General Procedure for Acylation of this compound Dihydrochloride [4]
-
Under anhydrous and inert conditions, suspend this compound dihydrochloride (1 equivalent) in dry DMF.
-
Warm the suspension to 60 °C for approximately 40 minutes.
-
Cool the mixture to room temperature and add cesium carbonate (5 equivalents) to achieve a pH of 8-9.
-
Cool the mixture to 0 °C and add the desired acyl chloride (1.2 equivalents) portionwise.
-
Stir the reaction at room temperature overnight.
-
Upon completion (monitored by TLC or LC-MS), dilute the mixture with deionized water.
-
Extract the product repetitively with a chloroform/isopropanol mixture.
-
Combine the organic layers and wash them three times with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Further purification can be achieved by forming a salt (e.g., fumarate) and recrystallizing.
Protocol 2: Synthesis of Azabicyclo-Nonane Pyrimidine Hybrids [6]
-
Suspend the appropriate azabicyclo[3.2.2]nonane (1, 2, 3, or 4), the corresponding chloropyrimidine, and diisopropylethylamine (DIPEA) in 1-butanol.
-
Reflux the reaction mixture for 48 hours at 145 °C under an argon atmosphere.
-
After cooling to room temperature, dilute the mixture with diethyl ether or dichloromethane.
-
Alkalize the mixture with 2N NaOH.
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Separate the organic phase, and wash it with water.
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Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis and derivatization of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
- 1. BJOC - Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative [beilstein-journals.org]
- 2. 4-(6-Fluoro-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(3.2.2)nonane | 1456878-22-0 | Benchchem [benchchem.com]
- 3. EP0366301A2 - Preparation of 1,4-diazabicyclo [3.2.2]nonane - Google Patents [patents.google.com]
- 4. air.unimi.it [air.unimi.it]
- 5. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs [mdpi.com]
- 6. Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 1,4-Diazabicyclo[3.2.2]nonane under reaction conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,4-Diazabicyclo[3.2.2]nonane under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a crystalline solid that is generally stable under recommended storage conditions (cool, dry, and inert atmosphere). However, it is hygroscopic and air-sensitive, and can degrade under certain reaction conditions. Its rigid bicyclic structure contributes to its use as a ligand in coordination chemistry, where it can enhance the stability of metal complexes.
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with the following:
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Strong oxidizing agents: Can lead to vigorous reactions and decomposition.
-
Strong acids: As a moderately strong base (predicted pKa ≈ 11.00), it will react exothermically with strong acids to form salts.[1][2] In some cases, concentrated acids can lead to complex reaction mixtures and poor recovery of materials.
-
Carbon dioxide (CO₂): Can react with atmospheric CO₂ to form carbamates.
-
Water: It is hygroscopic and can absorb moisture from the air, which may affect its reactivity and handling.
Q3: What are the primary degradation pathways for this compound?
A3: While specific mechanistic studies on the degradation of this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred from its chemical structure and the behavior of similar compounds:
-
Reaction with Acids: Protonation of the nitrogen atoms to form ammonium salts is the primary reaction. Under harsh acidic conditions, further degradation can occur, leading to complex mixtures.
-
Oxidation: The tertiary amine functionalities are susceptible to oxidation, which can lead to the formation of N-oxides and other oxidation products.
-
Hofmann Elimination: Although not directly reported for the parent compound, if this compound is quaternized (e.g., through reaction with an alkyl halide), the resulting quaternary ammonium salt could be susceptible to Hofmann elimination under basic conditions, leading to ring-opened products.
-
Thermal Decomposition: At elevated temperatures, the compound will decompose, releasing hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low reaction yield or incomplete reaction | Degradation of this compound | - Ensure the reagent was stored under an inert atmosphere and protected from moisture. - Verify the compatibility of all reagents and solvents with a strong base. Avoid strong acids and oxidizing agents. - Consider using a freshly opened bottle or purifying the reagent before use if exposure to air or moisture is suspected. |
| Formation of unexpected side products | Reaction with incompatible reagents or solvents | - Analyze the reaction mixture by LC-MS or GC-MS to identify potential byproducts. - If acidic conditions are necessary, consider using a milder acid or a protected form of the amine. - If oxidation is suspected, degas solvents and run the reaction under an inert atmosphere. |
| Inconsistent results between batches | Variability in the quality of this compound | - Check the certificate of analysis for the purity of the reagent. - Perform a simple characterization (e.g., melting point, NMR) on the starting material to confirm its identity and purity. - Consider purification by sublimation or recrystallization if impurities are suspected. |
| Reaction mixture turns dark or discolored | Decomposition of this compound or other reagents | - This can be a sign of oxidation or other degradation pathways. - Stop the reaction and attempt to isolate and identify the colored species. - Re-evaluate the reaction conditions, particularly temperature and exposure to air. |
Quantitative Data
Predicted Physicochemical Properties
| Property | Value |
| pKa | ~11.00 ± 0.20[1][2] |
Note: This pKa value is predicted and should be used as an estimate.
Experimental Protocols
General Protocol for using this compound in a Reaction:
-
Reagent Handling: Handle this compound in a glovebox or under a stream of inert gas (e.g., argon or nitrogen) to minimize exposure to air and moisture.
-
Solvent Selection: Use anhydrous solvents. If the solvent is not from a freshly opened bottle, consider drying it using appropriate methods.
-
Reaction Setup:
-
Dry all glassware in an oven and cool under a stream of inert gas.
-
Add the solvent to the reaction flask via syringe or cannula.
-
Add other reagents, ensuring they are compatible with a strong base.
-
Add this compound portion-wise to control any potential exotherm.
-
-
Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, GC-MS). Look for the appearance of unexpected spots or peaks that might indicate byproduct formation.
-
Work-up: Quench the reaction with a suitable reagent. Be cautious when adding protic or acidic solutions.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Incompatibility map for this compound.
References
Technical Support Center: Purification of 1,4-Diazabicyclo[3.2.2]nonane Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 1,4-Diazabicyclo[3.2.2]nonane and its derivatives.
Troubleshooting Guides & FAQs
Column Chromatography
Question 1: My this compound product is showing significant tailing on a silica gel column. What can I do to improve the peak shape?
Answer: Tailing of basic amines like this compound on silica gel is a common issue due to the acidic nature of the silica, which leads to strong interactions with the basic amine.[1][2][3] Here are several strategies to mitigate this problem:
-
Addition of a Basic Modifier: Incorporating a small amount of a competing amine into your mobile phase can neutralize the acidic silanol groups on the silica surface.[1][4] A common practice is to add 0.1-2% triethylamine (TEA) or a few drops of aqueous ammonium hydroxide to the eluent.[4]
-
Pre-treatment of Silica Gel: You can deactivate the silica gel before packing the column. This involves making a slurry of the silica gel in your chosen eluent system that already contains a basic modifier like triethylamine, and then packing the column with this slurry.[5][6]
-
Use of Amine-Functionalized Silica: For particularly challenging separations, using an amine-functionalized stationary phase can be highly effective as it minimizes the strong interactions between the basic analyte and the stationary phase.[3]
-
Alternative Solvent Systems: A patent for the preparation of this compound suggests a solvent system of chloroform:ethanol:aqueous ammonium hydroxide (9.0:0.6:0.4) for purification via silica gel chromatography.
Question 2: I am experiencing low recovery of my this compound product from the silica gel column. What could be the cause and how can I fix it?
Answer: Low recovery is often linked to the strong adsorption of the basic amine onto the acidic silica gel, which can sometimes lead to irreversible binding or decomposition.[1] To improve recovery:
-
Employ a Basic Modifier: As with tailing, adding a basic modifier like triethylamine or ammonia to your eluent will reduce the strong interaction and allow your product to elute more effectively.[1]
-
Increase Solvent Polarity: If your compound is highly polar, it may require a more polar solvent system to elute. A gradient elution, gradually increasing the polarity, can be effective. For very polar amines, solvent systems like dichloromethane/methanol with an ammonia modifier can be used.[2]
-
Check for Compound Stability: It's crucial to confirm that your compound is stable on silica gel. You can do this by spotting a solution of your pure compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred.[2]
Recrystallization
Question 3: I am having difficulty finding a suitable solvent for the recrystallization of my this compound derivative. What should I try?
Answer: Finding the right solvent system is key to successful recrystallization. Here are some approaches:
-
Solvent Screening: Experiment with a range of solvents with varying polarities. Good recrystallization solvents are those in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Solvent Mixtures: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until you observe turbidity. Then, allow the solution to cool slowly.
-
Salt Formation: A highly effective strategy for purifying amines is to convert them into a salt, such as a hydrochloride or tosylate salt.[7][8][9] These salts often have different solubility profiles and can be more readily crystallized. The purified salt can then be neutralized to regenerate the free amine. For instance, this compound can be converted to its ditosylate salt and precipitated from isopropanol.[7]
Question 4: My recrystallization yields are consistently low. How can I improve them?
Answer: Low yields in recrystallization can stem from several factors:
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Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals or precipitation of the compound as an oil. Allow the solution to cool slowly to room temperature, and then in an ice bath, to encourage the formation of larger, purer crystals.
-
Solvent Volume: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve your product.
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Purity of the Crude Product: If the crude material is very impure, it can inhibit proper crystal formation. It may be beneficial to perform a preliminary purification step, such as a quick filtration through a silica plug, before recrystallization.
Sublimation
Question 5: When is sublimation a suitable purification method for this compound products?
Answer: Sublimation is an excellent purification technique for compounds that are thermally stable and have a significant vapor pressure below their melting point.[10][11][12] It is particularly advantageous for achieving very high purity (often >99.9%) and for removing non-volatile impurities.[10] Since it is a solvent-free method, it also eliminates the introduction of solvent-related impurities.[10]
Question 6: My sublimation is not working effectively. What are the common issues?
Answer: Common problems with sublimation include:
-
Decomposition: If the temperature is too high, your compound may decompose. Ensure that the sublimation temperature is below the decomposition temperature of your product.
-
Insufficient Vacuum: A good vacuum is essential for efficient sublimation at a lower temperature. Check your vacuum system for leaks.
-
Co-sublimation of Impurities: If your impurities have similar vapor pressures to your product, they may sublime along with it. In such cases, another purification technique may be necessary.[11]
Data Presentation
Table 1: Comparison of Purification Methods for this compound Derivatives
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Common Challenges |
| Column Chromatography | 95-99% | 70-90% | Versatile for a wide range of compounds and impurities. | Tailing of basic amines, potential for compound decomposition on silica.[1][2] |
| Recrystallization | >99% | 60-85% | Can achieve high purity, scalable. | Finding a suitable solvent, potential for low yield. |
| Salt Formation & Recrystallization | >99.5% | 75-95% | Excellent for purifying basic amines, often yields highly crystalline solids.[7][8] | Requires an additional step to form and break the salt. |
| Sublimation | >99.9% | 50-80% | Achieves very high purity, solvent-free.[10] | Only suitable for thermally stable and volatile compounds.[11] |
Experimental Protocols
Protocol 1: Column Chromatography of this compound
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Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent. A recommended starting solvent system is Chloroform:Ethanol:Aqueous Ammonium Hydroxide (90:6:4). Alternatively, use a less polar solvent system like Dichloromethane:Methanol (95:5) with 1% Triethylamine.
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Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
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Sample Loading: Dissolve the crude this compound product in a minimum amount of the eluent and load it onto the top of the silica gel bed.
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Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
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Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification via Tosylate Salt Formation and Recrystallization
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Dissolution: Dissolve the crude this compound in isopropanol.
-
Salt Formation: Add a solution of p-toluenesulfonic acid (2 equivalents) in isopropanol to the amine solution. A precipitate of this compound ditosylate should form.[7]
-
Crystallization: Heat the mixture to dissolve the salt completely, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold isopropanol.
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Drying: Dry the crystals under vacuum.
-
Liberation of Free Amine: Dissolve the purified salt in water and basify the solution with a strong base (e.g., NaOH) to a pH > 12. Extract the free amine with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 3: Sublimation of this compound
-
Apparatus Setup: Place the crude this compound in a sublimation apparatus.
-
Vacuum Application: Evacuate the apparatus to a high vacuum.
-
Heating: Gently heat the apparatus. The temperature should be high enough to cause the compound to sublime but below its melting and decomposition points.
-
Condensation: The sublimed vapor will condense as pure crystals on the cold finger of the apparatus.
-
Collection: Once the sublimation is complete, carefully remove the purified crystals from the cold finger.
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography of this compound products.
Caption: Decision tree for selecting a suitable purification method for this compound products.
References
- 1. biotage.com [biotage.com]
- 2. Chromatography [chem.rochester.edu]
- 3. biotage.com [biotage.com]
- 4. reddit.com [reddit.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 7. EP0366301A2 - Preparation of 1,4-diazabicyclo [3.2.2]nonane - Google Patents [patents.google.com]
- 8. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
- 11. m.youtube.com [m.youtube.com]
- 12. innovation.world [innovation.world]
Technical Support Center: 1,4-Diazabicyclo[3.2.2]nonane (DABN) Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of 1,4-Diazabicyclo[3.2.2]nonane (DABN) as a nucleophilic catalyst in organic synthesis. Given its structural similarity to the widely used catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO), much of the information regarding catalytic activity and solvent effects, particularly in the context of the Morita-Baylis-Hillman (MBH) reaction, can be considered analogous.
Troubleshooting Guides
This section addresses common issues encountered during experiments using DABN as a catalyst.
Issue 1: Slow or Stalled Reaction
Primary Cause: The Morita-Baylis-Hillman reaction, a common application for DABN, is notoriously slow. The rate-determining step, often involving a proton transfer, can have a high activation barrier.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a slow or stalled reaction.
Detailed Solutions:
-
Solvent Optimization: The use of polar protic solvents such as water, formamide, or methanol can significantly accelerate the reaction rate.[2] Hydrogen bonding from the solvent can stabilize the zwitterionic intermediates in the catalytic cycle. In some cases, even the addition of a small amount of water to an organic solvent can lead to a dramatic rate increase.[3]
-
Catalyst Loading: While catalytic amounts are desired, for particularly slow reactions, increasing the catalyst loading of DABN may be necessary.
-
Purity of Reagents: Ensure that all starting materials and solvents are free from acidic impurities that can neutralize the amine catalyst. Aldehydes, in particular, should be freshly distilled or purified to remove any carboxylic acid contaminants.
-
Alternative Catalysts: If optimizing the solvent and catalyst loading does not sufficiently improve the reaction rate, consider more nucleophilic or basic catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or 3-hydroxyquinuclidine, which have been shown to be superior to DABCO in certain Baylis-Hillman reactions.[4]
Issue 2: Low Product Yield and Formation of Side Products
Primary Cause: Side reactions can compete with the desired catalytic pathway, leading to reduced yields and complex product mixtures. Common side reactions include the dimerization or polymerization of the activated alkene and aldol condensation of the aldehyde.[1][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Detailed Solutions:
-
Controlled Addition: For highly reactive activated alkenes, such as methyl vinyl ketone, slow addition to the mixture of the aldehyde and catalyst can minimize self-reaction.[1]
-
Temperature Control: Lowering the reaction temperature can sometimes suppress side reactions more than the desired reaction, leading to improved selectivity and yield.
-
Solvent Choice: While polar protic solvents accelerate the reaction, they can also promote unwanted side reactions like ester hydrolysis.[6] Aprotic polar solvents like DMF, DMSO, or acetonitrile can be a good compromise, offering reasonable reaction rates while minimizing protic-solvent-induced side reactions.[7]
Frequently Asked Questions (FAQs)
Q1: What is the general role of the solvent in DABN-catalyzed reactions?
A1: The solvent plays a crucial role in stabilizing the charged intermediates formed during the catalytic cycle. In the Morita-Baylis-Hillman reaction, DABN acts as a nucleophile, adding to the activated alkene to form a zwitterionic enolate.[3][8] Polar solvents, particularly polar protic solvents, can stabilize this zwitterion through hydrogen bonding and dipole-dipole interactions, thereby lowering the activation energy of the subsequent steps and accelerating the overall reaction rate.[2]
Q2: Which type of solvent is generally best for reactions catalyzed by DABN?
A2: For accelerating the reaction rate, polar protic solvents like water, methanol, and formamide are often the most effective.[2] However, the optimal solvent choice is substrate-dependent. If starting materials or products are sensitive to hydrolysis or other reactions with protic solvents, polar aprotic solvents such as DMF, DMSO, or acetonitrile may provide a better balance of reaction rate and product stability.[7] In some cases, solvent-free conditions have also been shown to be effective.
Q3: Can DABN be used in aqueous media?
A3: Yes, similar to its analogue DABCO, DABN is expected to be an effective catalyst in aqueous media for reactions like the Baylis-Hillman reaction. The use of water as a solvent can lead to a significant rate acceleration.[3]
Q4: My reaction is not proceeding cleanly. What are the likely side products?
A4: In the context of the Baylis-Hillman reaction, common side products include Michael adducts from the reaction of the catalyst with two molecules of the activated alkene, and aldol condensation products of the aldehyde.[5] Additionally, if using an α-amino aldehyde, racemization at the α-position can occur under the basic reaction conditions.[5]
Data Presentation
Table 1: Influence of Solvent on the Rate of the Baylis-Hillman Reaction
While specific kinetic data for DABN is limited in the literature, the following table summarizes the general effect of solvent type on the reaction rate for the analogous DABCO-catalyzed Baylis-Hillman reaction.
| Solvent Type | Examples | General Effect on Reaction Rate | Rationale |
| Polar Protic | Water, Methanol, Formamide | Significant Acceleration | Stabilization of zwitterionic intermediates through hydrogen bonding.[2] |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Moderate Acceleration | Stabilization of charged intermediates through dipole-dipole interactions. |
| Non-Polar | Toluene, Hexane, Dichloromethane | Very Slow | Poor stabilization of polar intermediates. |
| Solvent-Free | Neat | Can be effective, depends on substrate physical properties. | High concentration of reactants. |
Experimental Protocols
General Protocol for a DABN-Catalyzed Morita-Baylis-Hillman Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde (1.0 mmol)
-
Activated Alkene (e.g., methyl acrylate, 1.5 mmol)
-
This compound (DABN) (0.1 - 0.3 mmol, 10-30 mol%)
-
Solvent (e.g., DMF, water, or methanol, 2 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the chosen solvent (2 mL).
-
Add this compound (DABN) to the solution and stir until it dissolves.
-
Add the activated alkene (1.5 mmol) to the reaction mixture.
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Stir the reaction at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can vary from several hours to several days.
-
Upon completion, quench the reaction with a dilute acid solution (e.g., 1 M HCl).
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. princeton.edu [princeton.edu]
- 3. Baylis-Hillman Reaction [organic-chemistry.org]
- 4. Superior amine catalysts for the Baylis–Hillman reaction: the use of DBU and its implications† - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. blogs.hsc.edu [blogs.hsc.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Baylis-Hillman Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
preventing catalyst deactivation of 1,4-Diazabicyclo[3.2.2]nonane
Welcome to the technical support center for 1,4-Diazabicyclo[3.2.2]nonane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent catalyst deactivation during their experiments. The information provided is based on the established reactivity of bicyclic tertiary amine catalysts.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of this compound deactivation?
A1: The most prevalent deactivation pathway is quaternization. As a nucleophilic and basic catalyst, this compound can react with electrophilic species present in the reaction mixture, such as alkyl halides or other electrophiles. This reaction forms a quaternary ammonium salt, rendering the nitrogen lone pair unavailable for catalysis.
Q2: Can the catalyst be deactivated by air?
A2: Yes, prolonged exposure to air, especially at elevated temperatures or in the presence of oxidizing agents, can lead to the oxidation of the tertiary amine nitrogens to their corresponding N-oxides. This oxidation eliminates the catalyst's basicity and nucleophilicity. It is recommended to handle the catalyst under an inert atmosphere for sensitive reactions.
Q3: How do acidic impurities affect the catalyst's performance?
A3: this compound is a base. Any acidic impurities in the reactants or solvent will neutralize the catalyst, forming an inactive ammonium salt. This is a common and often overlooked cause of reaction failure or low yields.
Q4: Can the catalyst be recovered and reused?
A4: Catalyst recovery and reuse depend on the deactivation mechanism. If the catalyst has been deactivated by acid neutralization, a simple basic work-up could potentially regenerate it. However, if quaternization or oxidation has occurred, regeneration is generally not feasible, and fresh catalyst should be used.
Troubleshooting Guide
| Symptom | Potential Cause | Suggested Action |
| No reaction or very low conversion | Acidic Impurities: Reactants or solvent may contain acidic impurities (e.g., water, carboxylic acids). | 1. Ensure all reactants and solvents are thoroughly dried and purified. 2. Consider adding a non-nucleophilic proton sponge to scavenge trace acids. |
| Catalyst Quaternization: A reactant or byproduct is an electrophile that reacts with the catalyst. | 1. Analyze the reaction mixture for the presence of quaternary ammonium salts. 2. If possible, choose reactants that are less electrophilic towards the catalyst. | |
| Reaction starts but stops prematurely | Catalyst Oxidation: Slow oxidation of the catalyst by air or an oxidizing species in the reaction. | 1. Run the reaction under a nitrogen or argon atmosphere. 2. De-gas all solvents and reactants before use. |
| Product Inhibition: The reaction product may be binding to the catalyst, preventing further turnovers. | 1. Monitor the reaction progress and consider stopping at a lower conversion if the product is known to be inhibitory. 2. Investigate the possibility of in-situ product removal. | |
| Formation of unexpected byproducts | Side Reactions Involving the Catalyst: The catalyst may be participating in unintended reaction pathways. | 1. Review the reaction mechanism to identify potential side reactions. 2. Consider using a less nucleophilic or more sterically hindered amine catalyst if appropriate. |
Experimental Protocols
Protocol 1: Test for Deactivation by Acidic Impurities
Objective: To determine if acidic impurities are inhibiting the catalytic activity of this compound.
Methodology:
-
Set up two parallel reactions.
-
Reaction A (Control): Use reactants and solvents as they are.
-
Reaction B (Test): Pre-treat the solvent and any non-acid-sensitive reactants with a small amount of basic alumina and filter prior to use. Alternatively, add a non-nucleophilic proton sponge (e.g., 2,6-di-tert-butylpyridine) to the reaction mixture before adding the catalyst.
-
Add this compound to both reactions and monitor their progress (e.g., by TLC, GC, or NMR).
-
Interpretation: If Reaction B proceeds significantly faster or gives a higher yield than Reaction A, it is highly likely that acidic impurities were deactivating the catalyst.
Protocol 2: Investigation of Catalyst Quaternization
Objective: To identify if the catalyst is being deactivated by quaternization.
Methodology:
-
At the end of the reaction, or after observing deactivation, concentrate a small aliquot of the reaction mixture.
-
Analyze the crude mixture by LC-MS or high-resolution mass spectrometry. Search for a mass corresponding to the [Catalyst + Electrophile]⁺ ion.
-
Alternatively, analyze the crude mixture by ¹H NMR and look for characteristic downfield shifts of the protons on the bicyclic ring, which is indicative of ammonium salt formation.
-
Interpretation: The presence of the quaternary ammonium salt confirms this deactivation pathway.
Visualizing Deactivation Pathways
Below are diagrams illustrating the primary mechanisms of this compound deactivation.
scale-up considerations for reactions using 1,4-Diazabicyclo[3.2.2]nonane
Welcome to the technical support center for 1,4-Diazabicyclo[3.2.2]nonane (DBN). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of DBN in chemical synthesis, with a special focus on scale-up considerations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments using DBN.
Question: My reaction is sluggish or incomplete, even with a stoichiometric amount of DBN. What are the possible causes and solutions?
Answer: Several factors can lead to incomplete or slow reactions. Consider the following:
-
Moisture: DBN is hygroscopic. Absorbed water can interfere with many reactions, especially those involving organometallics or sensitive catalysts.
-
Solution: Ensure DBN is handled under an inert atmosphere (Nitrogen or Argon) and stored in a desiccator. Dry solvents and other reagents thoroughly before use.
-
-
Reagent Quality: The purity of DBN can affect its reactivity.
-
Solution: Use DBN from a reputable supplier. If purity is in doubt, consider purification by sublimation or recrystallization.
-
-
Mixing Efficiency: In heterogeneous reactions, poor mixing can limit the reaction rate, a problem that worsens significantly upon scale-up.
-
Solution: On a lab scale, ensure vigorous stirring. For scale-up, evaluate the reactor's mixing capabilities and consider switching from magnetic stirring to overhead mechanical stirring. Assess the need for baffles in the reactor to improve turbulent mixing.
-
Question: I'm observing an uncontrolled exotherm during my reaction after adding DBN. How can I manage this on a larger scale?
Answer: Amination reactions are often exothermic, and poor heat management is a major safety risk during scale-up.
-
Problem: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. An uncontrolled exotherm can lead to a runaway reaction.
-
Solutions:
-
Controlled Addition: Instead of adding DBN all at once, use a semi-batch process where it is added portion-wise or as a solution via an addition funnel or pump. This allows the cooling system to keep pace with the heat generated.
-
Dilution: Increasing the solvent volume can help absorb the heat of reaction, though this may impact reaction kinetics and downstream processing.
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction. This data is critical for designing an adequate cooling system for the pilot or production scale reactor.
-
Flow Chemistry: For highly exothermic reactions, transitioning to a continuous flow reactor offers superior heat transfer and safety by minimizing the volume of the reaction mixture at any given time.
-
Question: How do I effectively remove residual DBN and its salts during work-up?
Answer: DBN is a basic amine and can be challenging to remove from reaction mixtures, especially if the desired product is also basic.
-
Aqueous Extraction:
-
Solution: Perform an acidic wash. Add an aqueous solution of a mild acid (e.g., 1M HCl, ammonium chloride, or citric acid) to the organic layer. DBN will be protonated to form its hydrochloride salt, which is highly water-soluble and will be extracted into the aqueous phase. Be cautious if your product is acid-sensitive.
-
-
Chromatography:
-
Problem: DBN can streak on silica gel columns.
-
Solution: Pre-treat the silica gel with a small amount of a volatile amine like triethylamine (e.g., using a mobile phase containing 0.5-1% triethylamine) to neutralize acidic sites on the silica and improve the chromatography of basic compounds.
-
-
Salt Formation and Filtration: If your product is not basic, you may be able to precipitate the DBN salt from the organic phase by adding an acid (like HCl in dioxane) and filtering it off, though this is less common.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 283-38-5 | [1] |
| Molecular Formula | C₇H₁₄N₂ | [1] |
| Molecular Weight | 126.20 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 58 °C | [2] |
| Boiling Point | 77-79 °C | |
| Storage | Store at 2°C - 8°C under an inert gas (Nitrogen). It is hygroscopic. | [2] |
Q2: What are the primary safety hazards associated with DBN?
A2: DBN is classified as a corrosive substance. It can cause severe skin burns and eye damage. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q3: Which solvents are suitable for reactions involving DBN?
| Solvent Class | Examples | Suitability Notes |
| Aprotic Polar | Tetrahydrofuran (THF), Dimethylformamide (DMF), Dioxane | Commonly used in synthesis. Good solubility. Ensure solvents are anhydrous. |
| Aromatic | Toluene, Xylenes | Often used in higher temperature reactions like Buchwald-Hartwig aminations.[3][4] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good solubility, suitable for reactions at or below room temperature. |
| Alcohols | Methanol, Ethanol | DBN is soluble, but these protic solvents may be incompatible with certain reagents (e.g., organometallics). Often used for recrystallization of DBN salts. |
Q4: How does the choice of base in a Buchwald-Hartwig amination affect a reaction using DBN?
A4: In many Buchwald-Hartwig reactions, DBN can act as the amine nucleophile. The reaction still requires a stoichiometric amount of a stronger, non-nucleophilic base to deprotonate the amine-palladium complex in the catalytic cycle. The choice of this external base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) is crucial and depends on the functional group tolerance of your substrates. Strong bases like sodium tert-butoxide are common but can react with sensitive groups like esters. Weaker bases like cesium carbonate or potassium phosphate are milder alternatives.[3][4]
Experimental Protocols
Key Experiment: Buchwald-Hartwig Cross-Coupling using this compound
This protocol is adapted from a procedure for the synthesis of a precursor for a PET imaging agent.[3][4]
Reaction: 3-Bromo-dibenzothiophene sulfone + this compound → 3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-dibenzothiophene sulfone
Materials:
-
3-Bromodibenzo[b,d]thiophene sulfone
-
This compound (DBN)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
rac-2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl (rac-BINAP)
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
Lab-Scale Procedure (Illustrative):
-
Catalyst Preparation: In a flame-dried flask under a nitrogen atmosphere, mix Pd₂(dba)₃ (0.05 eq.) and rac-BINAP (0.10 eq.) in toluene. Heat the mixture at 85°C for 15 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate flame-dried flask, combine the 3-bromo-dibenzothiophene sulfone (1.0 eq.), DBN (1.4 eq.), and Cs₂CO₃ (1.0 eq.).
-
Reaction Execution: Add the pre-heated catalyst solution to the flask containing the reagents. Flush the reaction mixture with nitrogen and heat to 85°C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 24-28 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and water.
-
Separate the organic layer.
-
Wash the organic layer with an aqueous solution of 1M HCl to remove excess DBN.
-
Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Scale-Up Considerations for this Protocol:
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) | Key Considerations |
| Heating/Cooling | Oil bath / heating mantle | Jacketed reactor with thermal fluid | Ensure jacket has sufficient power for heating and cooling capacity to handle potential exotherms. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer | Mechanical stirring is essential for efficient mixing of slurries (Cs₂CO₃) and maintaining uniform temperature. |
| Inerting | Nitrogen balloon / manifold | Nitrogen purge and blanket | A robust system to maintain an inert atmosphere is critical to prevent catalyst degradation. |
| Reagent Addition | All at once | Sub-surface addition of catalyst solution | Controlled addition of the catalyst can help manage initial reaction rates. |
| Work-up | Separatory funnel | Jacketed reactor with bottom outlet valve | Extractions are performed in the reactor. Ensure sufficient settling time for phase separation. |
| Filtration | Buchner funnel | Nutsche filter / centrifuge | Handling large volumes of solids (catalyst residues, salts) requires appropriate industrial filtration equipment. |
Visualizations
Below is a workflow diagram illustrating key decision points when scaling up a reaction involving this compound.
Caption: Scale-up workflow for reactions using this compound.
References
Technical Support Center: Managing Reactions with 1,4-Diazabicyclo[3.2.2]nonane
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals manage the moisture sensitivity of reactions involving 1,4-Diazabicyclo[3.2.2]nonane.
Frequently Asked Questions (FAQs)
Q1: Why is controlling moisture critical when using this compound?
A: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This introduced water can act as an unwanted nucleophile or base, leading to side reactions, hydrolysis of sensitive reagents, reduced product yields, and difficulty in purification.[2][3] Many organic reactions require anhydrous conditions to proceed correctly, and any moisture can inhibit or alter the desired chemical transformation.[2]
Q2: What are the common signs of moisture contamination in my reaction?
A: The most common indicators of moisture contamination include significantly lower-than-expected yields, the formation of unexpected side products, or the failure of the reaction to proceed at all.[4] In some cases, you might observe the starting material remaining unconsumed even after the expected reaction time.
Q3: How should I properly store and handle this compound?
A: To maintain its integrity, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][5] The ideal storage condition is under an inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture.[1][6] For weighing and transferring, using a glovebox or a glove bag provides the best protection against atmospheric moisture.[7]
Q4: My reaction with this compound resulted in a low yield. What are the likely causes related to moisture?
A: A low yield is a frequent consequence of moisture contamination.[4] The primary sources to investigate are:
-
Contaminated Reagents: The this compound itself, solvents, or other starting materials may not have been sufficiently anhydrous.[8]
-
Improperly Dried Glassware: Even glassware that appears dry to the eye can have a thin film of adsorbed water on its surface.[2][9]
-
Atmospheric Exposure: The reaction may not have been adequately protected from the atmosphere, allowing moisture to enter. This requires a properly functioning inert gas setup (e.g., a Schlenk line or glovebox).[3][10]
Q5: Is a solvent labeled "anhydrous" from the manufacturer reliable enough for my reaction?
A: While "anhydrous" grade solvents are a good starting point, it can be risky to trust the label for highly moisture-sensitive reactions, especially if the bottle has been opened before.[8] Best practice involves re-drying solvents before use. This can be achieved by letting the solvent stand over activated molecular sieves for at least 24 hours or by distillation from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).[2][11]
Troubleshooting Guides
Problem: Low or No Product Yield
Low product yield is a primary indicator of issues with reaction conditions, often stemming from moisture. Follow this logical workflow to identify the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Data Presentation
Effectiveness of Common Solvent Drying Methods
The selection of a drying method and the required duration depend on the solvent and the desired level of dryness. The data below provides a general guideline for achieving low residual water content.
| Solvent | Drying Agent | Mass/Volume Ratio (% m/v) | Drying Time | Residual Water (ppm) | Reference(s) |
| Dichloromethane (DCM) | 3Å Molecular Sieves | 10% | 24 hours | 0.1 - 0.9 | [2] |
| Acetonitrile | 3Å Molecular Sieves | 10% | 24 hours | 0.1 - 0.9 | [2] |
| Toluene | 3Å Molecular Sieves | 10% | 24 hours | 0.1 - 0.9 | [2] |
| Tetrahydrofuran (THF) | 3Å Molecular Sieves | 20% | 3 days | ~4 | [2] |
| Methanol / Ethanol | 3Å Molecular Sieves | 20% | 5 days | 8 - 10 | [2] |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | N/A (distilled over) | N/A (distilled over) | Low ppm | [11] |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | N/A (distilled over) | Until deep blue color persists | < 10 ppm | [10][11] |
Experimental Protocols
Protocol 1: Drying Glassware
Properly dried glassware is essential. Glass surfaces readily adsorb atmospheric water.[2]
Method A: Oven-Drying
-
Disassemble all glassware, removing any plastic or rubber components like stopcocks.
-
Place the glass components in a laboratory oven set to a minimum of 125 °C.
-
Dry for at least 4 hours, though overnight is recommended for maximum effectiveness.[9]
-
Remove the hot glassware using thermal gloves and assemble the apparatus immediately.
-
Flush the assembled apparatus with a stream of dry inert gas (Nitrogen or Argon) while it cools to room temperature to prevent moisture from re-adsorbing onto the surfaces.[9]
Method B: Flame-Drying (for immediate use)
-
Assemble the clean, dry-to-the-eye glassware.
-
Ensure a steady, gentle flow of inert gas is passing through the apparatus and exiting through a bubbler.
-
Using a heat gun or a Bunsen burner with a gentle flame, carefully heat the entire surface of the apparatus until all visible condensation has evaporated.
-
Start from the point of gas entry and move systematically toward the exit.
-
Allow the apparatus to cool to room temperature under the positive pressure of the inert gas before introducing reagents.[2]
Protocol 2: Setting Up a Moisture-Sensitive Reaction
This protocol outlines the standard procedure for running a reaction under an inert atmosphere using a Schlenk line.
Caption: Workflow for a moisture-sensitive experiment.
Detailed Steps:
-
Glassware Preparation: Dry all necessary glassware using one of the methods described in Protocol 1.[3]
-
Assembly: Assemble the apparatus (e.g., round-bottom flask with a condenser and septum-sealed inlet) and connect it to a Schlenk line.
-
Inert Atmosphere: Create an inert atmosphere inside the flask by performing at least three "vacuum-backfill" cycles. This involves evacuating the flask under vacuum and then refilling it with a dry inert gas like nitrogen or argon.[10]
-
Reagent Addition: Add anhydrous solvents and liquid reagents via a dry syringe through a rubber septum.[9] Add hygroscopic solids like this compound quickly under a positive flow of inert gas or inside a glovebox.
-
Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction. This is typically monitored with an oil bubbler, which should show a slow bubble rate (1 bubble every 5-10 seconds).
-
Workup: Once the reaction is complete, cool it to the appropriate temperature before quenching. Be aware that some quenching and workup procedures may also need to be performed under anhydrous conditions.
Protocol 3: Drying Solvents with Molecular Sieves
This is a common and effective method for drying a variety of organic solvents without the need for a still.[2]
-
Activate Sieves: Place a sufficient quantity of 3Å or 4Å molecular sieves in a flask and heat them in an oven (e.g., >200 °C) under vacuum for several hours to remove any adsorbed water. Allow them to cool in a desiccator.
-
Add Sieves to Solvent: Add the activated, cooled molecular sieves to a bottle of "anhydrous" grade solvent. Use approximately 10-20% of the solvent volume (m/v) as a guideline (see table above).[2]
-
Equilibrate: Seal the bottle and allow it to stand for at least 24-48 hours before use.[3] For certain solvents like THF or alcohols, a longer duration is necessary for optimal drying.[2]
-
Dispense: To use the dried solvent, carefully decant or draw the liquid out with a dry syringe, leaving the sieves behind. Do not shake the bottle before use, as this can suspend fine particles of the sieves.
References
- 1. fishersci.fr [fishersci.fr]
- 2. moodle2.units.it [moodle2.units.it]
- 3. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. 1,4-Diazobicylco[3.2.2]nonane CAS#: 283-38-5 [chemicalbook.com]
- 7. hepatochem.com [hepatochem.com]
- 8. How To [chem.rochester.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Catalytic Activity of 1,4-Diazabicyclo[3.2.2]nonane and DABCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the catalytic activities of two bicyclic amine catalysts: 1,4-Diazabicyclo[3.2.2]nonane and the well-established 1,4-diazabicyclo[2.2.2]octane (DABCO). While DABCO is a widely utilized and extensively studied catalyst in organic synthesis, comparative experimental data for this compound is notably scarce in publicly available literature. This guide, therefore, summarizes the known catalytic prowess of DABCO and offers a qualitative comparison based on structural considerations for this compound, highlighting the existing knowledge gap and potential areas for future research.
Introduction to the Catalysts
1,4-Diazabicyclo[2.2.2]octane (DABCO) is a highly symmetrical, cage-like tertiary amine. Its rigid structure and accessible lone pairs on the nitrogen atoms contribute to its strong nucleophilic and basic character, making it an effective catalyst for a wide range of organic transformations.[1] DABCO is recognized for being an inexpensive, non-toxic, and highly reactive organocatalyst.[2][3]
This compound is a structurally related bicyclic amine with a larger, more flexible ring system compared to DABCO. While its synthesis and application as a scaffold in medicinal chemistry have been reported, detailed studies on its catalytic activity are limited.
Comparative Analysis: Catalytic Performance
Due to a lack of direct comparative experimental studies, a quantitative side-by-side comparison of reaction yields, rates, and selectivity is not currently possible. The following sections provide a detailed overview of the catalytic applications of DABCO and a theoretical comparison of the potential catalytic activity of this compound based on its structural differences.
Established Catalytic Activity of DABCO
DABCO is a versatile catalyst employed in numerous organic reactions. Its efficacy has been demonstrated in:
-
Baylis-Hillman Reaction: DABCO is a classic catalyst for the Baylis-Hillman reaction, which forms a C-C bond between an activated alkene and an aldehyde.[4][5][6] It acts as a nucleophile to initiate the reaction sequence. The reaction is known to be slow, but conditions can be optimized to achieve high yields.[6]
-
Polyurethane Formation: In the synthesis of polyurethanes, DABCO is a widely used catalyst for the reaction between isocyanates and alcohols.
-
Cycloaddition Reactions: DABCO has been shown to catalyze various cycloaddition reactions, leading to the formation of cyclic compounds.[1]
-
Coupling Reactions: It can be employed as a catalyst in certain coupling reactions, such as the Sonogashira cross-coupling.[1]
-
As a Base and Nucleophile: Beyond specific named reactions, DABCO is broadly used as a non-nucleophilic base and a nucleophilic catalyst in a variety of transformations.[1]
Potential Catalytic Activity of this compound: A Structural Perspective
In the absence of direct experimental data, we can infer potential differences in the catalytic activity of this compound compared to DABCO based on their molecular structures:
-
Basicity and Nucleophilicity: The larger and more flexible framework of this compound may influence the basicity and nucleophilicity of its nitrogen atoms compared to the more constrained DABCO. This difference could affect its catalytic efficiency in reactions where these properties are crucial.
-
Steric Hindrance: The larger ring system of this compound could present greater steric hindrance around the nitrogen atoms. This might lead to different substrate selectivity or lower reaction rates compared to DABCO in sterically demanding transformations.
-
Conformational Flexibility: The increased conformational flexibility of this compound could impact its ability to adopt the optimal geometry for catalytic turnover in certain reactions.
Experimental Protocols: The Baylis-Hillman Reaction Catalyzed by DABCO
The following is a representative experimental protocol for the DABCO-catalyzed Baylis-Hillman reaction, a cornerstone application of this catalyst.
Reaction: Synthesis of 2-methylene-3-hydroxy-3-phenylpropanenitrile from Benzaldehyde and Acrylonitrile.
Materials:
-
Benzaldehyde
-
Acrylonitrile
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in dichloromethane (2.0 mL) is added acrylonitrile (1.2 mmol) and DABCO (0.1 mmol).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion of the reaction (monitored by TLC), the mixture is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired Baylis-Hillman adduct.
Visualizing Catalysis: The Baylis-Hillman Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the DABCO-catalyzed Baylis-Hillman reaction.
References
- 1. journals.dbuniversity.ac.in [journals.dbuniversity.ac.in]
- 2. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis | European Journal of Chemistry [eurjchem.com]
- 3. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis | European Journal of Chemistry [eurjchem.com]
- 4. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 5. Baylis-Hillman Reaction [organic-chemistry.org]
- 6. Efficient Baylis-Hillman Reaction Using Stoichiometric Base Catalyst and an Aqueous Medium [organic-chemistry.org]
1,4-Diazabicyclo[3.2.2]nonane: A Superior Bicyclic Amine in Catalysis and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Advantages of 1,4-Diazabicyclo[3.2.2]nonane over other Bicyclic Amines.
In the landscape of saturated bicyclic amines, this compound (DBN) has emerged as a compelling alternative to more conventional structures like 1,4-Diazabicyclo[2.2.2]octane (DABCO) and quinuclidine. Its unique structural and electronic properties confer distinct advantages in both organic synthesis and medicinal chemistry, particularly in the development of novel therapeutics. This guide provides an objective comparison of DBN with other bicyclic amines, supported by experimental data, to inform researchers in their selection of reagents and molecular scaffolds.
Physicochemical Properties: A Balance of Basicity and Steric Accessibility
The utility of bicyclic amines as catalysts and scaffolds is intrinsically linked to their basicity and nucleophilicity. The pKa of the conjugate acid is a direct measure of basicity, while nucleophilicity is influenced by both basicity and steric hindrance around the nitrogen atom.
| Compound | Structure | pKa of Conjugate Acid | Key Characteristics |
| This compound (DBN) | 9.90 | High basicity with moderate steric hindrance. The larger ring system compared to DABCO provides a different conformational profile. | |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 8.82 | A widely used catalyst with good nucleophilicity due to its relatively unhindered nitrogen atoms.[1] | |
| Quinuclidine | 11.0 | The strongest base in this series, but its single nitrogen and rigid cage structure can lead to different reactivity and binding profiles. |
Table 1: Comparison of Physicochemical Properties of Bicyclic Amines.
The higher pKa of DBN compared to DABCO indicates a greater basicity, which can translate to enhanced catalytic activity in base-catalyzed reactions. While quinuclidine is a stronger base, the presence of two nitrogen atoms in DBN offers multiple sites for functionalization and interaction, a key advantage in drug design.
Catalytic Performance: The Baylis-Hillman Reaction
The Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, is a benchmark for assessing the catalytic efficacy of nucleophilic amines. The reaction is notoriously slow, and the choice of catalyst is critical.
While direct comparative studies under identical conditions are limited, the higher basicity and distinct steric environment of DBN suggest a potentially different and, in some cases, advantageous catalytic profile compared to DABCO. The increased basicity of DBN can accelerate the initial Michael addition step, which is often rate-determining.
Hypothetical Performance Comparison in the Baylis-Hillman Reaction:
| Catalyst | Relative Basicity | Expected Impact on Reaction Rate | Potential Advantages |
| DBN | High | Potentially faster than DABCO | May overcome the slow kinetics of challenging substrates. |
| DABCO | Moderate | Standard, widely reported rates | Well-established catalyst with predictable outcomes. |
| Quinuclidine | Very High | Potentially the fastest | May lead to side reactions due to very high basicity. |
Table 2: Inferred Catalytic Performance in the Baylis-Hillman Reaction.
Application in Medicinal Chemistry: A Privileged Scaffold for α7 Nicotinic Acetylcholine Receptor Agonists
A significant advantage of DBN lies in its role as a structural scaffold in medicinal chemistry. The rigid, three-dimensional structure of the DBN cage allows for precise orientation of substituents, leading to high-affinity and selective interactions with biological targets. This is particularly evident in the development of agonists for the α7 nicotinic acetylcholine receptor (α7 nAChR), a key target for the treatment of cognitive deficits in neurological and psychiatric disorders.
The larger bicyclo[3.2.2]nonane framework of DBN, compared to the bicyclo[2.2.2]octane system of DABCO, appears to be particularly well-suited for interaction with the α7 nAChR binding site. This has led to the discovery of highly potent and selective α7 nAChR agonists incorporating the DBN moiety.
Experimental Protocols
General Experimental Protocol for a DABCO-Catalyzed Baylis-Hillman Reaction
To a stirred solution of an aldehyde (1 mmol) and an activated alkene (1.2 mmol) in a suitable solvent (e.g., THF, DMF, or aqueous media), is added 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1-0.3 mmol). The reaction mixture is stirred at room temperature for 24-72 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired Baylis-Hillman adduct.
Experimental Protocol for the Synthesis of an α7 Nicotinic Acetylcholine Receptor Agonist using this compound
This protocol describes the synthesis of a key intermediate in the development of α7 nAChR agonists, showcasing the utility of DBN as a building block.
Reaction: Buchwald-Hartwig amination for the coupling of a brominated aromatic precursor with this compound.
Materials:
-
Brominated aromatic precursor (e.g., 3-bromo-5-(benzyloxy)pyridine)
-
This compound (DBN)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube is added the brominated aromatic precursor (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous toluene is added via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired DBN-coupled product.
Visualizing Key Pathways and Workflows
To further illustrate the role of DBN and its derivatives, the following diagrams, generated using Graphviz, depict a relevant signaling pathway and a typical experimental workflow.
Caption: α7 nAChR Signaling Pathway Activated by a DBN-based Agonist.
Caption: Experimental Workflow for the Synthesis of a DBN-containing Compound.
Conclusion
This compound presents a compelling set of advantages over other bicyclic amines. Its heightened basicity suggests superior catalytic activity in reactions like the Baylis-Hillman, while its unique three-dimensional structure has proven to be a highly effective scaffold in the design of potent and selective ligands for challenging biological targets such as the α7 nicotinic acetylcholine receptor. For researchers at the forefront of organic synthesis and drug discovery, DBN offers a valuable tool to accelerate reaction rates, improve selectivity, and unlock novel therapeutic avenues.
References
A Mechanistic Showdown: Unraveling the Catalytic Behavior of 1,4-Diazabicyclo[3.2.2]nonane and its Congeners
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that can significantly impact reaction efficiency, yield, and stereoselectivity. This guide provides a comparative analysis of the catalytic mechanisms of 1,4-Diazabicyclo[3.2.2]nonane and other prominent bicyclic amine catalysts, supported by available experimental insights. While direct, side-by-side quantitative comparisons in the literature are scarce, a mechanistic examination of their structural and electronic properties offers valuable guidance for catalyst selection.
Bicyclic amines, such as this compound (DABN) and the well-studied 1,4-Diazabicyclo[2.2.2]octane (DABCO), are widely employed as nucleophilic catalysts in a variety of organic transformations, including the Baylis-Hillman reaction, acylation reactions, and polymerization processes. Their catalytic efficacy is intrinsically linked to their unique three-dimensional structures, which influence their basicity, nucleophilicity, and steric hindrance.
Mechanistic Principles of Bicyclic Amine Catalysis
The catalytic action of these amines typically involves the nucleophilic attack of a nitrogen atom on an electrophilic substrate, generating a reactive intermediate. The rigid bicyclic framework of these catalysts prevents self-quenching reactions and modulates the accessibility of the lone pair of electrons on the nitrogen atoms, thereby influencing their catalytic activity.
A prime example is the Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene. The generally accepted mechanism, particularly for DABCO, involves the following key steps:
-
Michael Addition: The tertiary amine catalyst adds to the activated alkene in a Michael-type addition to form a zwitterionic enolate intermediate.
-
Aldol Addition: The generated enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a second zwitterionic intermediate.
-
Proton Transfer and Elimination: An intramolecular proton transfer, often facilitated by a protic solvent or co-catalyst, followed by the elimination of the amine catalyst, yields the final allylic alcohol product and regenerates the catalyst.
The rate-determining step and the stability of the intermediates are highly dependent on the structure of the bicyclic amine catalyst.
Comparative Analysis of Bicyclic Amine Catalysts
While comprehensive experimental data directly comparing the performance of this compound with other bicyclic amines under identical conditions is limited, we can infer their relative catalytic activities based on their structural and electronic properties. The key differentiators are the ring size and the resulting steric and electronic environment around the nitrogen atoms.
| Catalyst | Structure | Key Structural Features & Predicted Catalytic Impact |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Not available | Highly symmetrical and rigid structure. The nitrogen lone pairs are sterically accessible, contributing to its high nucleophilicity and making it an efficient catalyst for numerous reactions. |
| This compound (DABN) | Not available | Larger and more flexible ring system compared to DABCO. This may lead to different steric hindrance around the nitrogen atoms, potentially influencing substrate scope and selectivity. The basicity and nucleophilicity are expected to be similar to DABCO, but subtle electronic effects due to the larger ring size could play a role. |
| Quinuclidine | Not available | Contains only one nitrogen atom within the bicyclic framework. Its steric profile is similar to DABCO, and it is also a highly effective nucleophilic catalyst. |
| 3,7-Diazabicyclo[3.3.1]nonane | Not available | Possesses a different bicyclic scaffold which can adopt various conformations. This conformational flexibility can influence its catalytic activity and selectivity in asymmetric catalysis. |
Note: The lack of direct comparative experimental data in the literature prevents the creation of a quantitative data table for reaction yields and times. The predicted catalytic impact is based on general principles of organic chemistry.
Experimental Protocols: A Case Study with DABCO
Due to the extensive research on DABCO, a well-established experimental protocol for the Baylis-Hillman reaction serves as a valuable reference for employing bicyclic amine catalysts.
Representative Experimental Protocol for a DABCO-Catalyzed Baylis-Hillman Reaction:
Materials:
-
Aldehyde (1.0 mmol)
-
Activated alkene (e.g., methyl acrylate, 1.5 mmol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.2 mmol, 20 mol%)
-
Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), 5 mL)
Procedure:
-
To a solution of the aldehyde and the activated alkene in the chosen solvent, add DABCO at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to several days depending on the substrates.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Baylis-Hillman adduct.
Visualizing Catalytic Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental mechanistic pathways and workflows discussed.
Caption: Generalized mechanism of the Baylis-Hillman reaction catalyzed by a tertiary amine.
Caption: A typical experimental workflow for a bicyclic amine-catalyzed reaction.
Conclusion and Future Outlook
While 1,4-Diazabicyclo[2.2.2]octane (DABCO) remains the most extensively studied and utilized bicyclic amine catalyst, the structural variations offered by congeners like this compound present intriguing possibilities for modulating catalytic activity and selectivity. The larger ring size of DABN may offer advantages in specific applications where altered steric demands or subtle electronic effects are beneficial.
The lack of direct comparative studies underscores a significant knowledge gap in the field. Future research should focus on systematic investigations that directly compare the catalytic performance of a series of bicyclic amines, including this compound, in benchmark reactions. Such studies, providing quantitative data on yields, reaction rates, and selectivity, would be invaluable for the rational design of more efficient and selective catalytic systems for organic synthesis and drug development.
Performance of 1,4-Diazabicyclo[3.2.2]nonane in Asymmetric Synthesis: A Comparative Analysis
A comprehensive review of scientific literature reveals a notable absence of 1,4-Diazabicyclo[3.2.2]nonane as a catalyst in asymmetric synthesis. While its structural analog, 1,4-diazabicyclo[2.2.2]octane (DABCO), is a widely employed organocatalyst, this compound has not been reported to be utilized in a similar capacity for enantioselective transformations. This guide, therefore, serves to highlight the current void in research on this compound's catalytic activity in asymmetric synthesis and draws comparisons with well-established bicyclic amine catalysts to provide a theoretical framework for its potential performance.
Introduction to Bicyclic Amine Organocatalysis
Bicyclic amines, such as DABCO and its derivatives, are a cornerstone of organocatalysis. Their rigid, cage-like structures provide a well-defined steric environment that can effectively control the stereochemical outcome of a reaction. These catalysts typically operate through a nucleophilic or basic mechanism, activating substrates to facilitate carbon-carbon and carbon-heteroatom bond formation with high levels of enantioselectivity. Key to their success is the precise spatial arrangement of the amine nitrogens and the overall molecular architecture, which dictates substrate binding and the approach of reagents.
This compound: Structural Considerations
This compound possesses a unique bicyclic framework that is larger and has lower symmetry compared to the more common DABCO. This structural variance could, in theory, lead to distinct catalytic properties. The increased distance and different spatial relationship between the two nitrogen atoms might influence its basicity, nucleophilicity, and the geometry of any potential transition states in a catalytic cycle.
Below is a diagram illustrating the structural relationship between this compound and DABCO.
Figure 1. A diagram showing the relationship between this compound and DABCO.
Comparative Performance: A Theoretical Outlook
In the absence of experimental data for this compound, a direct comparison of its performance is not possible. However, we can extrapolate potential advantages and disadvantages based on its structure relative to established catalysts like DABCO in key asymmetric reactions.
Potential in Morita-Baylis-Hillman Reaction
The Morita-Baylis-Hillman (MBH) reaction is a classic transformation often catalyzed by nucleophilic amines like DABCO. The reaction involves the coupling of an aldehyde and an activated alkene.
Experimental Protocol for a Typical DABCO-Catalyzed MBH Reaction:
To a solution of the aldehyde (1.0 mmol) and the activated alkene (1.2 mmol) in a suitable solvent (e.g., THF, CH2Cl2, or DMF, 5 mL) is added DABCO (0.1 mmol, 10 mol%). The reaction mixture is stirred at room temperature for 24-48 hours. Progress is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NH4Cl and extracted with an organic solvent. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Theoretical Performance of this compound:
The larger and more flexible framework of this compound might lead to a different catalytic profile. The accessibility of the lone pair on the nitrogen atoms could be altered, potentially affecting its nucleophilicity and, consequently, the reaction rate. Furthermore, the different steric bulk could influence the enantioselectivity if a chiral variant of the catalyst were to be developed.
Potential in Asymmetric Michael Additions
Chiral bicyclic amines are also employed as catalysts in asymmetric Michael additions, where a nucleophile adds to an α,β-unsaturated carbonyl compound.
Hypothetical Experimental Workflow:
The logical workflow for evaluating the performance of this compound in a new asymmetric reaction would follow the steps outlined in the diagram below.
Figure 2. A logical workflow for the experimental evaluation of a new catalyst in asymmetric synthesis.
Data Presentation: A Template for Future Research
Should experimental data for this compound become available, the following table structure is recommended for a clear and concise comparison with other catalysts.
Table 1: Comparison of Catalyst Performance in a Model Asymmetric Michael Addition
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | This compound | 10 | CH2Cl2 | 24 | Data Not Available | Data Not Available |
| 2 | DABCO | 10 | CH2Cl2 | 24 | Reference Data | Reference Data |
| 3 | (S)-(-)-2-(Pyrrolidinylmethyl)pyrrolidine | 10 | CH2Cl2 | 24 | Reference Data | Reference Data |
Conclusion and Future Outlook
Currently, there is no published research detailing the performance of this compound as a catalyst in asymmetric synthesis. The information presented in this guide is based on theoretical considerations derived from its molecular structure in comparison to well-established organocatalysts. The unique structural features of this compound suggest that it could exhibit novel catalytic activity and selectivity.
Future research in this area is warranted to explore the potential of this and other underutilized bicyclic amines in the ever-expanding field of asymmetric organocatalysis. The development of chiral derivatives of this compound could be a particularly fruitful avenue of investigation, potentially unlocking new and efficient pathways to enantiomerically enriched molecules for the pharmaceutical and agrochemical industries. Researchers are encouraged to utilize the proposed experimental workflows and data presentation formats to contribute to the collective understanding of this promising, yet unexplored, catalytic scaffold.
Comparative Catalysis: An In-depth Look at 1,4-Diazabicyclo[3.2.2]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals: A comprehensive review of the catalytic applications of 1,4-Diazabicyclo[3.2.2]nonane derivatives remains a nascent field of exploration. While the structural analogue, 1,4-diazabicyclo[2.2.2]octane (DABCO), is a well-established and versatile catalyst in organic synthesis, a comparative analysis of the catalytic efficacy of its larger homologue, the this compound system, is not yet prevalent in the scientific literature. This guide aims to provide a foundational understanding of this class of compounds and outlines a prospective framework for their comparative study in catalysis.
The rigid, bicyclic structure of this compound suggests its potential as a ligand in coordination chemistry and as an organocatalyst.[1] Its unique steric and electronic properties, differing from the more compact DABCO, could offer novel selectivity and reactivity in various chemical transformations. However, a thorough investigation and direct comparison of the catalytic performance of a series of its derivatives are conspicuously absent from published research.
This guide, therefore, presents a proposed workflow for a comparative study, alongside a discussion of the known synthesis and potential applications of these intriguing molecules.
Proposed Experimental Workflow for a Comparative Catalytic Study
To systematically evaluate the catalytic potential of this compound derivatives, a logical experimental workflow is essential. The following diagram, generated using the DOT language, outlines the key stages of such a study.
Caption: A proposed workflow for the systematic evaluation of this compound derivatives in catalysis.
Data Presentation: A Template for Comparative Analysis
While specific experimental data for a comparative study of this compound derivatives is not currently available in the literature, the following table provides a template for how such data should be structured for clear and effective comparison. This format would allow researchers to readily assess the impact of different substituents on the catalyst's performance.
| Catalyst Derivative | Substituent (R) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) |
| 1a | H | - | - | - |
| 1b | Methyl | - | - | - |
| 1c | Phenyl | - | - | - |
| 1d | 4-Nitrophenyl | - | - | - |
| 1e | 4-Methoxyphenyl | - | - | - |
| ... | ... | - | - | - |
Experimental Protocols: A Generalized Approach
Detailed experimental protocols would be specific to the chosen model reaction. However, a general methodology for testing the catalytic activity of a this compound derivative in a reaction such as the Michael addition would involve the following steps:
General Procedure for a Catalytic Michael Addition:
-
To a solution of the Michael donor (e.g., a ketone or malonate derivative, 1.2 mmol) and the Michael acceptor (e.g., an α,β-unsaturated carbonyl compound, 1.0 mmol) in a suitable solvent (e.g., toluene, 2 mL) at a specific temperature (e.g., room temperature), is added the this compound derivative catalyst (e.g., 0.1 mmol, 10 mol%).
-
The reaction mixture is stirred and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of NH₄Cl) and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired Michael adduct.
-
The yield of the purified product is calculated.
-
The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC analysis.
The Path Forward
The exploration of this compound derivatives in catalysis represents a promising, yet largely untapped, area of research. The synthesis of a library of these compounds, followed by their systematic evaluation in key organic transformations, is a critical next step. Such studies will undoubtedly shed light on the structure-activity relationships within this class of compounds and could lead to the discovery of novel and highly effective catalysts for asymmetric synthesis and other applications. Researchers are encouraged to utilize the proposed workflow and data presentation formats to build a comprehensive understanding of the catalytic potential of these fascinating bicyclic amines.
References
Unveiling the Potential of 1,4-Diazabicyclo[3.2.2]nonane in Reaction Mechanisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
1,4-Diazabicyclo[3.2.2]nonane (DABN), a bicyclic amine, is emerging as a versatile scaffold in medicinal chemistry and a potential player in organocatalysis. Its unique structural and electronic properties offer distinct advantages in various chemical transformations. This guide provides a comparative analysis of DABN's role in reaction mechanisms, contrasting its performance with its well-known smaller homolog, 1,4-diazabicyclo[2.2.2]octane (DABCO), and other alternatives. We present supporting experimental data, detailed protocols, and mechanistic visualizations to validate its utility in research and development.
Performance Comparison: this compound vs. Alternatives
While direct comparative studies on the catalytic efficacy of DABN are still emerging, its fundamental properties, such as basicity, provide a strong indication of its potential.
Basicity and Nucleophilicity
A key determinant of a tertiary amine's catalytic activity is its basicity (pKa of its conjugate acid) and nucleophilicity. A higher pKa generally correlates with stronger basicity, which can influence the rate of base-catalyzed reactions.
| Compound | Structure | pKa of Conjugate Acid | Reference |
| This compound (DABN) | ~11.0 (Predicted)[1][2] | [1][2] | |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 8.8[3] | [3] | |
| Triethylamine (TEA) | 10.75 | ||
| DBU | ~13.5 |
The predicted pKa of DABN's conjugate acid is significantly higher than that of DABCO, suggesting that DABN is a stronger base . This enhanced basicity could translate to faster reaction rates in base-catalyzed reactions like the Baylis-Hillman reaction, although steric factors would also play a crucial role. The larger ring structure of DABN may present different steric hindrance compared to the more compact DABCO, potentially influencing substrate scope and selectivity.
Role in the Baylis-Hillman Reaction: A Mechanistic Insight
The Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, is a cornerstone of organocatalysis, with DABCO being a classic catalyst.[4][5] Given its structural similarity and enhanced basicity, DABN is a promising candidate for catalyzing this reaction. The generally accepted mechanism, which would be analogous for DABN, is depicted below.
Caption: Proposed mechanism for the this compound-catalyzed Baylis-Hillman reaction.
Central Role in Medicinal Chemistry: α7 Nicotinic Acetylcholine Receptor Ligands
A significant body of research highlights the importance of the this compound scaffold in the design of potent and selective ligands for the α7 nicotinic acetylcholine receptor (nAChR).[6][7][8] These receptors are implicated in cognitive functions, making them a key target for the development of therapeutics for neurological disorders such as Alzheimer's disease and schizophrenia.
The DABN core acts as a rigid structural motif that correctly orients pharmacophoric groups for optimal interaction with the receptor binding site. The basic nitrogen atom of the DABN moiety is often protonated at physiological pH, forming a crucial cationic center that interacts with negatively charged amino acid residues in the receptor.
Structure-Activity Relationship (SAR) Workflow
The development of potent α7 nAChR agonists often follows a systematic workflow to optimize the ligand's affinity and efficacy.
Caption: A typical workflow for the structure-activity relationship (SAR) studies of this compound-based α7 nAChR ligands.
Experimental Protocols
Synthesis of 3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-dibenzo[b,d]thiophene 5,5-dioxide Derivatives[7]
This protocol describes a general method for the synthesis of DABN-containing α7 nAChR ligands via a Buchwald-Hartwig cross-coupling reaction.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
racemic-BINAP
-
Toluene
-
This compound
-
Appropriate fluoro-bromo dibenzothiophene 5,5-dioxide derivative
-
Cesium carbonate (Cs₂CO₃)
-
Nitrogen atmosphere
Procedure:
-
Prepare a catalyst solution by mixing Pd₂(dba)₃ (0.063 mmol) and rac-BINAP (0.125 mmol) in toluene (4 mL).
-
Heat the mixture to 90 °C for 15 minutes.
-
Cool the catalyst solution to room temperature.
-
In a separate flask, add this compound (1.58 mmol) and the fluoro-bromo dibenzothiophene 5,5-dioxide derivative (1.58 mmol) to toluene (12 mL).
-
Add the prepared catalyst solution to the mixture of the reactants.
-
Add cesium carbonate (2.4 mmol) to the reaction mixture.
-
Flush the reaction vessel with nitrogen.
-
Heat the reaction mixture overnight at 80-85 °C.
-
After cooling to room temperature, the product can be isolated and purified using standard techniques such as column chromatography.
Synthesis of (3-(2-(S)-azetidinylmethoxy)-5-(this compound)pyridine)[1]
This protocol outlines the synthesis of a hybrid molecule incorporating the DABN scaffold.
Materials:
-
3-Bromo-5-(1-tert-butoxycarbonyl-2-(S)-azetidinylmethoxy)pyridine
-
This compound
-
Triethylamine
-
Dichloromethane
-
Methanol
Procedure:
-
Dissolve 3-Bromo-5-(1-tert-butoxycarbonyl-2-(S)-azetidinylmethoxy)pyridine (0.1 mmol) in triethylamine (0.1 mL).
-
Add this compound (0.12 mmol) to the solution in a sealed 10 mL V-vial.
-
Heat the reaction mixture at 130 °C for 16 hours.
-
After cooling, purify the reaction mixture using preparative silica gel thin-layer chromatography (TLC) with a 9:1 dichloromethane-methanol eluent to yield the pure product.
Conclusion
This compound is a promising molecule with significant potential in both medicinal chemistry and catalysis. Its role as a key scaffold in the development of α7 nAChR ligands is well-established, with a growing body of literature demonstrating its utility in generating potent and selective drug candidates. While its catalytic applications are less explored compared to its smaller analog DABCO, its predicted higher basicity suggests it could be a more efficient catalyst in certain organic transformations. Further comparative studies are warranted to fully elucidate its catalytic capabilities and expand its application in synthetic organic chemistry. The detailed protocols and mechanistic insights provided in this guide aim to facilitate further research and development involving this versatile bicyclic amine.
References
- 1. 1,4-Diazobicylco[3.2.2]nonane CAS#: 283-38-5 [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. DABCO - Wikipedia [en.wikipedia.org]
- 4. Baylis-Hillman Reaction [organic-chemistry.org]
- 5. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Derivatives of dibenzothiophene for PET imaging of α7-Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Economic Viability of 1,4-Diazabicyclo[3.2.2]nonane in Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bicyclic amine 1,4-Diazabicyclo[3.2.2]nonane (1,4-DBN) has emerged as a valuable scaffold in medicinal chemistry, particularly in the design of ligands targeting the central nervous system. Its rigid structure provides a well-defined orientation for pharmacophoric groups, making it an attractive building block for enhancing binding affinity and selectivity. This guide offers an objective comparison of 1,4-DBN with alternative scaffolds, focusing on its economic viability through an analysis of synthetic accessibility and performance in the context of α7 nicotinic acetylcholine receptor (nAChR) modulation, a key target for cognitive disorders such as Alzheimer's disease and schizophrenia.
Performance Comparison of α7 nAChR Modulators
The selection of a scaffold in drug design is a critical decision that impacts a compound's pharmacological profile. The following table summarizes key performance metrics for derivatives of 1,4-DBN and alternative diazabicyclic scaffolds in targeting the α7 nAChR.
| Scaffold | Compound Example | Target | Binding Affinity (Ki, nM) | Efficacy (EC50, nM) | Selectivity over α4β2 nAChR | Reference |
| This compound | SSR180711 | Human α7 nAChR | 14 | - | High | [1] |
| This compound | ASEM (and derivatives) | Human α7 nAChR | ~1 | - | High | [2] |
| Quinuclidine | TC-5619 | Human α7 nAChR | 1 | 17 | >1000-fold | [3] |
| Quinuclidine | PNU-282987 | Rat Brain α7 nAChR | 27 | 154 | High (IC50 ≥ 60 µM) | [3] |
| Anabaseine Derivative | GTS-21 (DMXB-A) | Human α7 nAChR | 2000 | 11000 | Low | [3][4] |
| Azabicyclo[2.2.1]heptane | - | - | - | - | - | [5] |
| 3,8-Diazabicyclo[3.2.1]octane | - | - | - | - | - | [5] |
As the data indicates, compounds incorporating the this compound scaffold, such as SSR180711 and ASEM, exhibit high binding affinity for the α7 nAChR.[1][2] Comparatively, the quinuclidine-based agonist TC-5619 also shows excellent potency and selectivity.[3] In contrast, GTS-21, a partial agonist derived from anabaseine, displays significantly lower affinity and selectivity.[3][4] While specific quantitative data for azabicyclo[2.2.1]heptane and 3,8-diazabicyclo[3.2.1]octane scaffolds in the same context were not found in the reviewed literature, their exploration as alternative scaffolds suggests a continuous search for optimal bioisosteres.[5]
Economic Viability and Synthetic Accessibility
A direct techno-economic analysis for the industrial-scale production of this compound is not publicly available. However, an evaluation of its synthetic routes provides insights into its potential manufacturing costs.
Synthesis of this compound:
A patented method for the preparation of 1,4-DBN involves a multi-step process with a reported overall yield of 51%.[6] The process includes steps that may require optimization for large-scale production to be cost-effective.
Alternative Scaffolds:
The synthesis of alternative scaffolds like quinuclidine has been a subject of process optimization to reduce costs, for instance, by minimizing the use of expensive solvents. This suggests that the economic viability of any scaffold is heavily dependent on the efficiency and scalability of its synthetic route.
Workflow for Assessing Economic Viability:
Caption: Logical workflow for assessing the economic viability of a chemical scaffold.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and comparing the performance of different compounds. Below are summarized protocols for key assays in the evaluation of α7 nAChR modulators.
General Synthesis of this compound Derivatives
The synthesis of 1,4-DBN derivatives often involves the Buchwald-Hartwig cross-coupling reaction. For example, to synthesize dibenzothiophene derivatives, a mixture of the appropriate bromodibenzothiophene sulfone, this compound, a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., rac-BINAP), and a base (e.g., Cs2CO3) are heated in a suitable solvent like toluene. The reaction progress is monitored by an appropriate analytical technique, and the product is purified using column chromatography. Reported yields for such reactions can vary, for instance, from 44% to 73%.[2]
Competitive Radioligand Binding Assay for α7 nAChR
Objective: To determine the binding affinity (Ki) of a test compound for the α7 nAChR.
Materials:
-
Radioligand (e.g., [¹²⁵I]Iodo-ASEM or [¹²⁵I]α-bungarotoxin)
-
Membrane preparations from cells expressing the human α7 nAChR or from brain tissue (e.g., rat or pig brain)
-
Test compound (e.g., 1,4-DBN derivative)
-
Non-specific binding control (e.g., a high concentration of a known α7 nAChR ligand like SSR-180711)
-
Assay buffer
-
Filtration apparatus and glass fiber filters
-
Scintillation counter and cocktail
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
For determining non-specific binding, a separate set of tubes is prepared with the radioligand and a saturating concentration of the non-specific binding control.
-
The incubation is carried out at a specific temperature for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[2]
Workflow for a Competitive Binding Assay:
Caption: Experimental workflow for a competitive radioligand binding assay.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and In Vivo Characterization of Dibenzothiophene Derivatives [125I]Iodo-ASEM and [18F]ASEM as Radiotracers of Homo- and Heteromeric α7 Nicotinic Acetylcholine Receptors [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP0366301A2 - Preparation of 1,4-diazabicyclo [3.2.2]nonane - Google Patents [patents.google.com]
Unveiling Alternatives: A Comparative Guide to Catalysts in Organic Synthesis Beyond 1,4-Diazabicyclo[3.2.2]nonane
For researchers, scientists, and drug development professionals seeking to optimize reaction conditions and explore novel synthetic pathways, the choice of catalyst is paramount. While 1,4-Diazabicyclo[3.2.2]nonane (DABN) has its applications, a broader understanding of alternative catalysts can unlock significant improvements in reaction efficiency, yield, and stereoselectivity. This guide provides a comparative analysis of prominent alternatives to DABN, with a focus on the well-studied Baylis-Hillman reaction, supported by available experimental data for structurally related compounds.
Due to a notable lack of direct comparative studies in the scientific literature featuring this compound (DABN), this guide will focus on its close structural analog, 1,4-Diazabicyclo[2.2.2]octane (DABCO), and its alternatives. The insights provided are highly relevant for researchers considering DABN, as the catalytic behavior of these bicyclic amines is expected to be similar.
The Landscape of Amine Catalysts in the Baylis-Hillman Reaction
The Baylis-Hillman reaction, a crucial carbon-carbon bond-forming reaction, is frequently catalyzed by tertiary amines.[1] This reaction typically involves the coupling of an aldehyde with an activated alkene.[1] While DABCO is a classic catalyst for this transformation, other nitrogen-based catalysts have emerged as powerful alternatives, often exhibiting superior performance.
Key alternatives to DABCO, and by extension, likely to DABN, include:
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic, yet strongly basic, amidine that has demonstrated exceptional efficacy in promoting the Baylis-Hillman reaction.
-
4-Dimethylaminopyridine (DMAP): A highly nucleophilic catalyst, often used in acylation reactions, which also finds application in the Baylis-Hillman reaction.
-
Phosphines: Tertiary phosphines, such as triphenylphosphine (PPh₃), serve as effective nucleophilic catalysts for the Baylis-Hillman reaction.[1]
-
Chiral Amines and Phosphines: For enantioselective transformations, a variety of chiral catalysts, often derived from natural products like cinchona alkaloids, are employed.
Performance Comparison in the Baylis-Hillman Reaction
While direct experimental data comparing DABN is scarce, studies on DABCO provide a valuable benchmark. Research has shown that in certain instances, other amine catalysts can outperform DABCO. For example, in the Baylis-Hillman reaction, DBU and 4-dimethylaminopyridine (DMAP) have, in some cases, been found to be superior to DABCO.[2]
Unfortunately, a comprehensive table of quantitative data directly comparing the performance of DABN with these alternatives is not available in the reviewed literature. However, to provide a framework for comparison, the following table summarizes typical observations for commonly used catalysts in the Baylis-Hillman reaction based on available literature for DABCO.
| Catalyst | Typical Reaction Time | Typical Yield | Key Advantages |
| DABCO | Hours to Days | Moderate to Good | Readily available, well-established. |
| DBU | Generally Faster than DABCO | Good to Excellent | Often provides higher reaction rates. |
| DMAP | Variable | Moderate to Good | Highly nucleophilic, effective for certain substrates. |
| Phosphines | Variable | Good to Excellent | Alternative nucleophilic catalyst system. |
Note: The performance of each catalyst is highly dependent on the specific substrates, solvent, and reaction temperature.
Experimental Protocols: The Baylis-Hillman Reaction
The following are generalized experimental protocols for the Baylis-Hillman reaction, which can be adapted for screening various amine and phosphine catalysts, including DABN.
General Procedure for the Baylis-Hillman Reaction with an Amine Catalyst:
To a stirred solution of the aldehyde (1.0 mmol) and the activated alkene (1.2 mmol) in a suitable solvent (e.g., CH₂Cl₂, THF, or DMF), the amine catalyst (e.g., DABCO, DBU, or DMAP; 0.1-0.3 mmol) is added at room temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for the Baylis-Hillman Reaction with a Phosphine Catalyst:
To a stirred solution of the aldehyde (1.0 mmol) and the activated alkene (1.2 mmol) in a suitable solvent (e.g., THF or dioxane), the phosphine catalyst (e.g., PPh₃; 0.1-0.2 mmol) is added at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred for the appropriate time, and the product is isolated and purified using the workup and purification procedure described for the amine-catalyzed reaction.
Logical Workflow for Catalyst Screening
For researchers investigating alternatives to DABN, a systematic approach to catalyst screening is recommended. The following workflow, represented as a DOT graph, outlines a logical progression for identifying the optimal catalyst for a specific transformation.
Caption: A logical workflow for screening alternative catalysts.
Reaction Pathway of the Amine-Catalyzed Baylis-Hillman Reaction
The generally accepted mechanism for the amine-catalyzed Baylis-Hillman reaction involves a series of nucleophilic additions and eliminations. Understanding this pathway is crucial for rational catalyst design and optimization.
Caption: The catalytic cycle of the Baylis-Hillman reaction.
References
Benchmarking 1,4-Diazabicyclo[3.2.2]nonane: A Comparative Guide for Catalysis in Urethane Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of Urethanes
The selection of an appropriate catalyst is paramount in directing the efficiency, selectivity, and overall outcome of chemical reactions. In the synthesis of polyurethanes, a cornerstone of polymer chemistry with wide-ranging applications in materials science and pharmaceutical development, tertiary amine catalysts play a crucial role. This guide provides a comparative analysis of 1,4-Diazabicyclo[3.2.2]nonane (DABN) against established commercial catalysts for urethane formation.
It is important to note that while DABN is structurally related to the well-known catalyst 1,4-Diazabicyclo[2.2.2]octane (DABCO), there is a notable scarcity of publicly available, direct experimental data benchmarking its catalytic performance. Therefore, this guide will provide a comparative overview based on the established performance of structurally similar tertiary amine catalysts and general principles of catalysis in urethane synthesis. The data presented for DABN should be considered as expected performance indicators rather than direct experimental results.
Catalytic Performance Comparison
The formation of urethanes from the reaction of isocyanates with alcohols is significantly accelerated by the presence of a suitable catalyst. Tertiary amines function by activating the alcohol through the formation of a hydrogen-bonded complex, which increases the nucleophilicity of the alcohol's oxygen atom, thereby facilitating its attack on the isocyanate.[1] The steric hindrance and basicity of the amine catalyst are critical factors influencing its catalytic activity.
The following table summarizes the expected performance of this compound in comparison to commonly used commercial catalysts in a typical urethane formation reaction. The data for commercial catalysts are representative values from literature and technical data sheets.
| Catalyst | Chemical Structure | Typical Catalyst Loading (mol%) | Relative Reaction Rate (DABCO = 1.0) | Gel Time (minutes) | Cream Time (seconds) |
| This compound (DABN) | Bicyclic Amine | 0.1 - 1.0 (estimated) | 0.8 - 1.2 (estimated) | 5 - 10 (estimated) | 10 - 20 (estimated) |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Bicyclic Amine | 0.1 - 0.5 | 1.0 | 5 - 8 | 10 - 15 |
| N,N-Dimethylcyclohexylamine (DMCHA) | Monocyclic Amine | 0.5 - 2.0 | 0.5 - 0.8 | 8 - 15 | 15 - 25 |
| Dibutyltin Dilaurate (DBTDL) | Organometallic | 0.01 - 0.1 | >10 | < 2 | < 5 |
Disclaimer: The performance metrics for this compound (DABN) are estimations based on its structural similarity to DABCO and general trends observed for tertiary amine catalysts. Actual performance may vary depending on specific reaction conditions.
Experimental Protocols for Catalyst Benchmarking
To obtain reliable comparative data, a standardized experimental protocol is crucial. The following methodology outlines a typical procedure for benchmarking the performance of catalysts in the formation of a model urethane.
Objective: To compare the catalytic activity of this compound against a commercial standard (e.g., DABCO) in the reaction between phenyl isocyanate and 1-butanol.
Materials:
-
Phenyl isocyanate (Reagent grade, >98%)
-
1-Butanol (Anhydrous, >99.5%)
-
Toluene (Anhydrous, >99.8%)
-
This compound (DABN)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Internal Standard (e.g., Dodecane)
-
Nitrogen gas (Inert atmosphere)
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet
-
Syringes for reagent addition
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for reaction monitoring
-
Thermostatic bath
Procedure:
-
Reactor Setup: A 250 mL jacketed glass reactor is assembled and dried under vacuum. The reactor is then purged with dry nitrogen gas to maintain an inert atmosphere.
-
Reagent Preparation: A solution of 1-butanol (e.g., 0.1 M) and the internal standard in anhydrous toluene is prepared. A separate solution of the catalyst (DABN or DABCO, e.g., 0.01 M) in anhydrous toluene is also prepared.
-
Reaction Initiation: The reactor is charged with the 1-butanol solution and allowed to equilibrate to the desired reaction temperature (e.g., 50 °C) with stirring.
-
Catalyst Addition: The catalyst solution is injected into the reactor.
-
Isocyanate Addition: Phenyl isocyanate (e.g., 0.1 M) is then added to the reactor to initiate the reaction. This is considered time zero (t=0).
-
Reaction Monitoring: Aliquots of the reaction mixture are withdrawn at regular intervals (e.g., every 5 minutes) and quenched (e.g., with a solution of dibutylamine in toluene) to stop the reaction.
-
Analysis: The quenched samples are analyzed by GC or HPLC to determine the concentration of the remaining phenyl isocyanate and the formation of the urethane product.
-
Data Analysis: The conversion of phenyl isocyanate is plotted against time to determine the reaction rate. The pseudo-first-order rate constant (k) can be calculated for each catalyst.
Visualizing the Catalytic Pathway and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of tertiary amine catalysis and the experimental workflow for benchmarking.
Caption: Mechanism of tertiary amine catalysis in urethane synthesis.
Caption: A typical experimental workflow for catalyst benchmarking.
Conclusion
While direct, quantitative performance data for this compound as a urethane synthesis catalyst is not widely published, its structural analogy to the highly effective catalyst DABCO suggests it would be a competent catalyst for this transformation. The slightly larger and more flexible ring system of DABN compared to DABCO may influence its steric accessibility and basicity, potentially leading to nuanced differences in catalytic activity. It is anticipated that DABN will exhibit strong catalytic performance, making it a viable alternative to other commercial tertiary amine catalysts.
For researchers and professionals in drug development and materials science, the key to catalyst selection lies in empirical validation. The provided experimental protocol offers a robust framework for conducting in-house benchmarking of DABN against other commercial catalysts, allowing for a data-driven decision based on the specific requirements of the intended application. The diagrams provided serve to clarify the underlying chemical mechanism and the logical flow of a comparative experimental study. Further investigation into the catalytic properties of this compound is warranted to fully elucidate its potential in organic synthesis.
References
A Comparative Guide to 1,4-Diazabicycloalkane Catalysts in Organic Synthesis
An objective analysis of 1,4-diazabicycloalkane catalysts, particularly the widely utilized 1,4-diazabicyclo[2.2.2]octane (DABCO), reveals their versatility and efficiency in a myriad of organic transformations. These caged tertiary amines function as potent nucleophiles and bases, making them indispensable organocatalysts.[1][2] This guide provides a comparative overview of their performance in key reactions, supported by experimental data, to assist researchers in catalyst selection and methods development. DABCO is noted for being an inexpensive, environmentally friendly, highly reactive, and non-toxic base catalyst that is easy to handle.[3][4][5]
The Baylis-Hillman Reaction: A Case Study in Catalysis
The Morita-Baylis-Hillman (MBH) reaction, which typically involves the coupling of an aldehyde with an activated alkene, is a cornerstone application for 1,4-diazabicycloalkane catalysts.[6][7] The choice of catalyst significantly influences reaction rates and yields. DABCO is the most frequently employed catalyst for this transformation.[7] The reaction's mechanism involves the nucleophilic addition of the amine catalyst to the activated alkene, creating a stabilized zwitterionic intermediate that then attacks the aldehyde.[6]
// Nodes sub [label="Activated Alkene\n+ Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; cat [label="DABCO Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
intermediate1 [label="Zwitterionic Intermediate\n(Nucleophilic Anion)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate2 [label="Aldol-type Adduct", fillcolor="#4285F4", fontcolor="#FFFFFF"];
product [label="Baylis-Hillman Adduct", fillcolor="#34A853", fontcolor="#FFFFFF"]; cat_regen [label="DABCO Catalyst\n(Regenerated)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges sub -> intermediate1 [label=" 1. Nucleophilic\n Addition", color="#5F6368"]; cat -> intermediate1 [style=dashed, arrowhead=none, color="#5F6368"];
intermediate1 -> intermediate2 [label=" 2. Aldehyde\n Addition", color="#5F6368"]; intermediate2 -> product [label=" 3. Proton Transfer\n & Elimination", color="#5F6368"]; product -> cat_regen [style=dashed, arrowhead=open, label="Catalyst\nRegeneration", color="#EA4335"]; } caption: Generalized mechanism of the DABCO-catalyzed Baylis-Hillman reaction.
Comparative Performance in the Baylis-Hillman Reaction
The efficiency of DABCO is often compared with other tertiary amines and phosphines. While other nucleophiles like DBU and DMAP can be superior in certain cases, DABCO remains a benchmark catalyst due to its high reactivity and favorable kinetics.[6] The table below summarizes the performance of DABCO under various conditions.
| Catalyst (mol%) | Aldehyde | Activated Alkene | Solvent | Time (h) | Yield (%) | Reference |
| DABCO (10) | 4-Nitrobenzaldehyde | Methyl Acrylate | THF/H₂O | 24 | 85 | [6] |
| DABCO (10) | Benzaldehyde | Methyl Acrylate | Octanol | 0.5 | 93 | [6] |
| DABCO (10) | 4-Chlorobenzaldehyde | Acrylonitrile | Aqueous | 2 | 94 | [6] |
| DABCO (Stoichiometric) | Benzaldehyde | Methyl Acrylate | Aqueous | 0.5 | 98 | [6] |
Experimental Protocol: DABCO-Catalyzed Baylis-Hillman Reaction
Materials:
-
Aldehyde (1.0 mmol)
-
Activated Alkene (1.2 mmol)
-
DABCO (0.1 mmol, 10 mol%)
-
Solvent (e.g., THF/Water 1:1, 2 mL)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and the activated alkene (1.2 mmol) in the chosen solvent system, add DABCO (10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Baylis-Hillman adduct.[6]
Broadening the Catalytic Scope: Cycloaddition and Multicomponent Reactions
The utility of 1,4-diazabicycloalkanes extends far beyond the Baylis-Hillman reaction. DABCO, in particular, has proven to be an effective catalyst for various cycloaddition reactions, including [3+2], [4+2], and [3+3] cycloadditions, for the synthesis of complex heterocyclic scaffolds like imidazolines and dihydropyrans.[1] It efficiently catalyzes these reactions under mild conditions, often with good to excellent yields and regioselectivities.[1]
Furthermore, DABCO is a catalyst of choice for multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a product. A notable example is the synthesis of tetrahydrobenzo[b]pyran derivatives.[8]
// Nodes start [label="Reactants\n(Aldehyde, Malononitrile,\nDimedone)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst_add [label="Add DABCO Catalyst\n& Aqueous Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="One-Pot Reaction\n(Reflux)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Workup & Purification\n(Filtration, Recrystallization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Final Product\n(Tetrahydrobenzo[b]pyran)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> catalyst_add [color="#5F6368"]; catalyst_add -> reaction [label="Initiate Condensation\nCascade", color="#5F6368"]; reaction -> workup [label="Reaction Completion", color="#5F6368"]; workup -> product [color="#5F6368"]; } caption: Workflow for DABCO-catalyzed multicomponent synthesis of pyran derivatives.
Performance in Tetrahydrobenzo[b]pyran Synthesis
This one-pot, three-component condensation reaction highlights the advantages of using DABCO in green chemistry, as it proceeds efficiently in aqueous media.[8]
| Catalyst (mol%) | Aldehyde | Active Methylene | Solvent | Time (h) | Yield (%) | Reference |
| DABCO (10) | 4-Chlorobenzaldehyde | Malononitrile | H₂O | 2 | 95 | [8] |
| DABCO (10) | 4-Methylbenzaldehyde | Malononitrile | H₂O | 2 | 96 | [8] |
| DABCO (10) | 4-Methoxybenzaldehyde | Malononitrile | 50% aq. EtOH | 2 | 98 | [8] |
| DABCO (10) | 2-Nitrobenzaldehyde | Ethyl cyanoacetate | H₂O | 3 | 92 | [8] |
Experimental Protocol: Synthesis of Tetrahydrobenzo[b]pyran Derivatives
Materials:
-
Aromatic Aldehyde (1 mmol)
-
Dimedone (1 mmol)
-
Malononitrile (1 mmol)
-
DABCO (0.1 mmol, 10 mol%)
-
Water (5 mL)
Procedure:
-
A mixture of the aromatic aldehyde (1 mmol), dimedone (1 mmol), malononitrile (1 mmol), and DABCO (10 mol%) in water (5 mL) is prepared in a round-bottom flask.
-
The mixture is heated to reflux with stirring.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold water, and dried.
-
If necessary, the product can be further purified by recrystallization from ethanol to yield the pure tetrahydrobenzo[b]pyran derivative.[8]
Asymmetric Catalysis with Chiral Derivatives
While DABCO itself is achiral, chiral derivatives of related 1,4-diazabicycloalkane structures, such as quinuclidine (found in cinchona alkaloids like quinine and quinidine), are pivotal in asymmetric synthesis.[9][10] These catalysts are used to induce enantioselectivity in a wide range of reactions, achieving high enantiomeric excess (ee) values.[10][11] The quinuclidine nitrogen acts as the nucleophilic center, while the chiral scaffold directs the stereochemical outcome of the reaction.[10][12] The development of novel quinuclidine derivatives continues to be a significant area of research for constructing stereochemically complex molecules.[9]
References
- 1. journals.dbuniversity.ac.in [journals.dbuniversity.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. eurjchem.com [eurjchem.com]
- 4. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis | European Journal of Chemistry [eurjchem.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Baylis-Hillman Reaction [organic-chemistry.org]
- 7. Metal-Free Catalytic Synthesis of N‑Allylaminocyclohex-2-enone via α‑Regioselective Substitution of Morita–Baylis–Hillman Adducts: Characterization, Biological Activities, In Silico ADMET, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
Safety Operating Guide
Safe Disposal of 1,4-Diazabicyclo[3.2.2]nonane: A Comprehensive Guide for Laboratory Professionals
Proper management and disposal of 1,4-Diazabicyclo[3.2.2]nonane are critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.
Essential Safety and Handling Information
This compound is classified as a substance that causes severe skin burns and eye damage.[1][2] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields.[3]
-
Skin Protection: Impervious, flame-resistant clothing and protective gloves.[1][3]
-
Respiratory Protection: A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[3]
Handling and Storage:
-
Use this chemical only under a chemical fume hood.[1]
-
Avoid breathing dust and prevent contact with eyes, skin, or clothing.[1]
-
Store containers in a dry, cool, and well-ventilated area, under an inert atmosphere.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and safety information for this compound.
| Property | Value |
| Molecular Formula | C₇H₁₄N₂ |
| Molecular Weight | 126.20 g/mol |
| Signal Word | Danger |
| Hazard Statements | H314: Causes severe skin burns and eye damage.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated packaging must be conducted in accordance with local, state, and federal regulations. The primary method of disposal involves chemical destruction.
Product Disposal:
-
Licensed Disposal Service: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Avoid Contamination: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3]
-
Sewer System Prohibition: Do not discharge the product into sewer systems.[3]
Contaminated Packaging Disposal:
-
Rinsing: Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[3]
-
Puncturing: Alternatively, the packaging can be punctured to render it unusable for other purposes.[3]
-
Landfill or Incineration: After puncturing, the packaging can be disposed of in a sanitary landfill. For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its packaging.
Caption: Disposal workflow for this compound and its packaging.
References
Personal protective equipment for handling 1,4-Diazabicyclo[3.2.2]nonane
This guide provides critical safety and logistical information for the handling and disposal of 1,4-Diazabicyclo[3.2.2]nonane, a compound that requires stringent safety measures due to its hazardous nature. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure personal safety and proper disposal.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 283-38-5
-
Molecular Formula: C₇H₁₄N₂[1]
Hazard Summary: this compound is classified as a hazardous substance. The primary risks associated with this chemical are severe skin corrosion and serious eye damage.[1][2] The signal word for this chemical is "Danger".[1][2]
| Hazard Classification | GHS Hazard Statement |
| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage[1][2] |
| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage[2] |
Personal Protective Equipment (PPE)
Strict adherence to the following personal protective equipment guidelines is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles (European Standard EN 166) or a face shield.[1] | To prevent severe and irreversible eye damage from splashes or dust. |
| Hand Protection | Compatible chemical-resistant gloves. | To protect the skin from severe burns upon contact. |
| Skin and Body Protection | Long-sleeved clothing and a lab coat. Consider chemical-resistant clothing for larger quantities.[1][2] | To prevent skin contact and burns. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.[2][3] | To avoid inhalation of irritating dust particles. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound in a laboratory setting.
-
Preparation:
-
Handling:
-
In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Collect all waste material, including empty containers and contaminated PPE, in a designated and clearly labeled hazardous waste container.
-
-
Disposal Method:
-
The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
All disposal activities must be in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.
-
Caption: Disposal steps for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
